2',3',5'-Tri-o-benzoyl-5-azacytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H24N4O8 |
|---|---|
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1 |
Clé InChI |
XMEBCSNOBVAIDQ-MOUTVQLLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2',3',5'-Tri-o-benzoyl-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the potent hypomethylating agent 5-azacytidine (B1684299). The addition of benzoyl groups to the ribose moiety enhances the compound's stability and hydrophobicity, aiming to improve its pharmacokinetic properties, such as oral bioavailability. Upon administration, it is metabolized to its active form, 5-azacytidine, which then exerts its antineoplastic effects through a dual mechanism: inhibition of DNA methyltransferases (DNMTs) leading to DNA hypomethylation and re-expression of tumor suppressor genes, and its incorporation into RNA and DNA, which disrupts nucleic acid and protein synthesis, ultimately leading to cytotoxicity in rapidly dividing cancer cells. This guide provides a comprehensive overview of the core mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of the key cellular pathways.
Introduction: The Rationale for a Prodrug Approach
5-Azacytidine is a well-established therapeutic agent for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] However, its clinical utility is hampered by its chemical instability in aqueous solutions and low oral bioavailability.[2] To overcome these limitations, prodrug strategies have been employed, involving the esterification of the hydroxyl groups on the ribose sugar. This compound is one such prodrug, designed to mask the hydrophilic hydroxyl groups with lipophilic benzoyl groups. This modification is intended to increase the molecule's stability and facilitate its absorption across biological membranes.
The benzoyl groups are anticipated to be cleaved by esterases present in the body to release the active drug, 5-azacytidine.[1] This targeted release of the active compound is a key aspect of its design.
Core Mechanism of Action
The pharmacological activity of this compound is dependent on its conversion to 5-azacytidine. The mechanism of action of 5-azacytidine is multifaceted and dose-dependent.
DNA Methyltransferase (DNMT) Inhibition and DNA Hypomethylation
At low concentrations, the primary mechanism of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs). The process unfolds as follows:
-
Cellular Uptake and Activation: 5-azacytidine is transported into the cell and is phosphorylated to 5-azacytidine triphosphate. A portion of this is then converted to 5-aza-2'-deoxycytidine triphosphate by ribonucleotide reductase.
-
Incorporation into DNA: During DNA replication, 5-aza-2'-deoxycytidine triphosphate is incorporated into the newly synthesized DNA strand in place of cytosine.
-
Covalent Trapping of DNMTs: When DNMTs attempt to methylate the 5-azacytosine (B16484) base, a stable covalent bond is formed between the enzyme and the azacytosine ring. This covalent adduct traps the DNMT, leading to its degradation.[3]
-
Passive Demethylation: The depletion of active DNMTs results in a failure to maintain methylation patterns during subsequent rounds of DNA replication. This leads to a passive, replication-dependent demethylation of the genome.
-
Gene Reactivation: The resulting hypomethylation of CpG islands in the promoter regions of genes can lead to the re-expression of previously silenced tumor suppressor genes, restoring their function in cell cycle control and apoptosis.[4]
Cytotoxicity through RNA and DNA Incorporation
At higher concentrations, 5-azacytidine exhibits direct cytotoxic effects.
-
Incorporation into RNA: As a ribonucleoside analog, 5-azacytidine is predominantly incorporated into RNA. This incorporation disrupts RNA metabolism, leading to the disassembly of polyribosomes, defective methylation of transfer RNA, and inhibition of protein synthesis, ultimately resulting in cell death.[1]
-
Incorporation into DNA: To a lesser extent, it is also incorporated into DNA, where it can lead to DNA damage and interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic effects.[4]
Quantitative Data
Direct quantitative data for this compound is limited in the public domain. However, extensive data is available for a closely related and structurally analogous prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC) , which also functions as a prodrug for 5-azacytidine. The following tables summarize key findings from preclinical studies of TAC, which can be considered a reasonable surrogate for understanding the potential of acylated 5-azacytidine prodrugs.
Table 1: In Vitro Activity of 5-Azacytidine (Active Metabolite)
| Cell Line | IC50 (µM) | Assay | Reference |
| L1210 | 0.2 | MTS Assay | [1] |
Note: The prodrug TAC showed no in vitro activity at concentrations up to 100-fold higher than the IC50 of 5-azacytidine, indicating that it requires in vivo metabolic activation.[1]
Table 2: Pharmacokinetic Parameters of TAC and 5-Azacytidine in Mice
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 5-Azacytidine | i.v. | 25 | 2000 | 0.08 | 700 | N/A | [1] |
| TAC | oral | 38 | 700 (TAC) | 0.25 | 400 (TAC) | Not reported | [1] |
| 5-Azacytidine (from oral TAC) | oral | 38 | 300 | 0.5 | 600 | ~85% (relative to i.v. 5-azacytidine) | [1] |
Table 3: In Vivo Efficacy of TAC in a Murine Leukemia Model (L1210)
| Treatment Group | Dose and Route | Median Survival (days) | Increased Lifespan (%) | Reference |
| Control (untreated) | N/A | 8 | 0 | [1] |
| 5-Azacytidine | 25 mg/kg i.p. | 17 | 112 | [1] |
| TAC | 38 mg/kg oral | 12 | 50 | [1] |
| TAC | 50 mg/kg oral | 12 | 50 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the analogous prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC). These protocols provide a framework for the types of studies necessary to evaluate the mechanism of action of this compound.
In Vivo Antileukemic Activity
-
Animal Model: C57BL/6 × DBA/2 F1 (BDF1) female mice.
-
Cell Line: L1210 lymphocytic leukemia cells, maintained by weekly intraperitoneal (i.p.) passages in BDF1 mice.
-
Procedure:
-
Leukemia cells from ascites fluid were diluted in RPMI 1640 medium.
-
1 x 10^5 cells in 0.1 mL were injected i.p. into recipient mice.
-
Treatment was initiated 24 hours after tumor cell inoculation and continued for 5 consecutive days.
-
TAC was administered daily via oral gavage (38 mg/kg or 50 mg/kg). 5-Azacytidine was administered i.p. (25 mg/kg). Compounds were freshly prepared daily in sterile water.
-
A control group received sterile water.
-
Mice were monitored daily, and the primary endpoint was median survival time.[1]
-
Pharmacokinetic Analysis
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Mice were administered a single dose of TAC (38 mg/kg, oral) or 5-azacytidine (25 mg/kg, intravenous).
-
Blood samples were collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Plasma was separated by centrifugation.
-
Plasma concentrations of TAC and 5-azacytidine were determined using a validated LC/MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated using noncompartmental analysis.[1]
-
Global DNA Methylation Assay
-
Procedure:
-
Mice were treated with TAC or 5-azacytidine for 5 days.
-
24 hours after the final dose, tissues (e.g., gut, spleen) were harvested.
-
Genomic DNA was isolated from the tissues.
-
Global DNA methylation was assessed using a dot blot assay with an antibody specific for 5-methylcytosine.
-
Densitometry was used to quantify the levels of DNA methylation relative to untreated controls.[1]
-
Visualizing the Mechanism of Action
Signaling Pathway of 5-Azacytidine
Caption: Metabolic activation and dual mechanism of action of 5-azacytidine.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for evaluating the in vivo antileukemic activity of acylated 5-azacytidine.
Conclusion
This compound represents a rational prodrug approach to improve the therapeutic index of 5-azacytidine. By enhancing its stability and potential for oral administration, it aims to provide a more convenient and potentially more effective treatment option for hematological malignancies. Its mechanism of action is intrinsically linked to its active metabolite, 5-azacytidine, which targets fundamental epigenetic and cellular processes in cancer cells. The data from the analogous acetylated prodrug strongly support the feasibility of this approach. Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its pharmacokinetic profile and clinical efficacy. This guide provides the foundational knowledge for researchers and drug development professionals to advance the understanding and application of this promising class of compounds.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypomethylating Agent 5-Azacitidine Potentiates the Effect of RAS and Sp1 Inhibitors in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of treatment with 5-azacytidine on the in vivo and in vitro hematopoiesis in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Benzoyl Groups in the Synthesis and Prodrug Application of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the function of benzoyl groups in 2',3',5'-Tri-o-benzoyl-5-azacytidine, an important intermediate in the synthesis of the epigenetic drug 5-azacytidine (B1684299). The benzoyl moieties serve as crucial protecting groups for the hydroxyl functions of the ribose sugar, imparting enhanced stability, modulating solubility, and facilitating a controlled synthesis process. This document details the chemical rationale for their use, provides comprehensive experimental protocols for synthesis and deprotection, presents relevant quantitative data, and illustrates the chemical workflows through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of nucleoside analogues.
Introduction: The Chemical Imperative for Protecting Groups in Nucleoside Synthesis
5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes.[1] However, its chemical synthesis is complicated by the multiple reactive hydroxyl groups on its ribose sugar moiety. To achieve regioselective synthesis and prevent unwanted side reactions, the use of protecting groups is indispensable. The benzoyl group, a robust and versatile protecting group, is frequently employed in this context. This compound is the resulting protected intermediate, which is then converted to the active pharmaceutical ingredient, 5-azacytidine, through a deprotection step.
The selection of benzoyl groups over other protecting groups, such as acetyl groups, is a strategic choice rooted in their chemical properties. Benzoyl groups offer greater steric hindrance and are more resistant to premature hydrolysis, which is particularly advantageous during multi-step synthetic procedures and large-scale production.[2]
Core Functions of Benzoyl Groups in this compound
The three benzoyl groups attached to the 2', 3', and 5' positions of the ribose sugar in 5-azacytidine serve several critical functions:
-
Protection of Hydroxyl Groups: The primary role of the benzoyl groups is to mask the reactivity of the hydroxyl groups on the ribose sugar. This prevents them from participating in unwanted side reactions during the crucial glycosylation step, where the 5-azacytosine (B16484) base is coupled with the ribose sugar.
-
Enhanced Stability: The benzoyl esters are more stable than their acetyl counterparts.[2] This increased stability is crucial for withstanding the conditions of subsequent reaction steps and for the purification of the intermediate. This resistance to premature hydrolysis is a key advantage in maximizing the overall yield and purity of the final product.[2]
-
Increased Lipophilicity and Solubility in Organic Solvents: The bulky and nonpolar nature of the benzoyl groups significantly increases the lipophilicity of the molecule.[2] This enhances its solubility in organic solvents, which are commonly used in the synthesis and purification processes. This property facilitates easier handling and purification by chromatography.
-
Prodrug Potential: While this compound is primarily a synthetic intermediate, acylated nucleosides can also act as prodrugs. The benzoyl groups can be cleaved in vivo by esterases to release the active 5-azacytidine.[2] This approach can improve the pharmacokinetic profile of the parent drug, including its oral bioavailability.
Quantitative Data: Physicochemical Properties
While specific quantitative data for this compound is not extensively available in the public domain, data for its closely related analogue, 2',3',5'-triacetyl-5-azacytidine (TAC), provides valuable insights into the effects of acylation on 5-azacytidine. The benzoyl groups are expected to confer even greater stability and lipophilicity.
Table 1: Solubility of 2',3',5'-triacetyl-5-azacytidine (TAC) vs. 5-azacytidine (ACT) at Various pH Values [1]
| Compound | pH 1 | pH 3 | pH 5 | pH 7 |
| TAC | 40 mg/mL | 25 mg/mL | 30 mg/mL | 30 mg/mL |
| ACT | 40 mg/mL | 25 mg/mL | 15 mg/mL | 10 mg/mL |
Table 2: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) at 25°C [3]
| pH | Incubation Time | % Hydrolysis to Mono- and Di-esters | % Conversion to 5-azacytidine |
| 1 | 3 hours | 26% | Not reported |
| 1 | 6 hours | 60% | Not reported |
| 3 | 29 hours | No degradation | No degradation |
| 5 | 29 hours | No degradation | No degradation |
| 7.4 | 29 hours | 30% | No degradation |
Experimental Protocols
The following protocols are based on established synthetic methods for 5-azacytidine, such as the Vorbrüggen glycosylation.
Synthesis of this compound
This process involves two main stages: the silylation of 5-azacytosine and the coupling with a benzoylated ribofuranose.
Step 1: Silylation of 5-Azacytosine
-
Reagents: 5-azacytosine, hexamethyldisilazane (B44280) (HMDS), ammonium (B1175870) sulfate (B86663).
-
Procedure: A mixture of 5-azacytosine, HMDS, and a catalytic amount of ammonium sulfate is heated at reflux.[3] The reaction progress is monitored until a clear solution is obtained, indicating the formation of the silylated derivative. The excess HMDS is then removed under reduced pressure to yield the trimethylsilylated 5-azacytosine.
Step 2: Glycosylation
-
Reagents: Trimethylsilylated 5-azacytosine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, anhydrous acetonitrile, trifluoromethanesulfonic acid (TfOH).
-
Procedure: A mixture of the silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is prepared in anhydrous acetonitrile.[4] The mixture is heated, and TfOH is added. The reaction is maintained at approximately 55°C for several hours.[4]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is partially evaporated. The product is then precipitated, filtered, and washed to yield crude this compound.
Deprotection of this compound to 5-Azacytidine
-
Reagents: this compound, methanol (B129727), sodium methoxide (B1231860) (NaOMe) in methanol.
-
Procedure: The crude this compound is dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO) and methanol.[4] A solution of sodium methoxide in methanol is then added. The reaction is stirred at room temperature for approximately 30-60 minutes.[4]
-
Isolation and Purification: The resulting 5-azacytidine precipitates from the solution. The solid is collected by filtration, washed with methanol, and dried under vacuum. Further purification can be achieved by recrystallization from a DMSO/methanol mixture to yield high-purity 5-azacytidine.[4] A yield of approximately 71% for the crude azacitidine based on the starting benzoylated ribofuranose has been reported.[4]
Visualization of Workflows
Synthesis of this compound
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound () for sale [vulcanchem.com]
- 3. scispace.com [scispace.com]
- 4. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]
2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to its Function as a DNA Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the nucleoside analog 5-azacytidine (B1684299). It functions as a prodrug, designed for improved chemical stability and oral bioavailability compared to its parent compound. The addition of benzoyl groups at the 2', 3', and 5' positions of the ribose sugar moiety enhances its lipophilicity, which facilitates its absorption. Once administered, these benzoyl groups are cleaved by esterases in the body to release the active compound, 5-azacytidine.
5-Azacytidine is a well-established inhibitor of DNA methyltransferases (DNMTs), a family of enzymes responsible for adding methyl groups to DNA.[1] DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation. Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers. By inhibiting DNMTs, 5-azacytidine leads to the demethylation of DNA, which can reactivate the expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a DNMT inhibitor, relevant quantitative data, and detailed experimental protocols.
Chemical Properties and Synthesis
This compound is characterized by the presence of three benzoyl groups attached to the ribose sugar of the 5-azacytidine molecule. These benzoyl groups are more resistant to hydrolysis compared to acetyl groups found in the related prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), potentially offering a more sustained release of the active compound.
The synthesis of this compound typically involves a multi-step process. A common method is the Vorbrüggen glycosylation, which involves the coupling of a silylated 5-azacytosine (B16484) with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[4] The final step involves the deprotection of the sugar hydroxyl groups to yield 5-azacytidine if desired, but for the synthesis of the prodrug, the benzoyl groups are retained.
Mechanism of Action
The biological activity of this compound is dependent on its conversion to 5-azacytidine.
Metabolic Activation
Following administration, esterases within the body hydrolyze the ester bonds, cleaving the benzoyl groups from the ribose sugar to release 5-azacytidine.
Metabolic activation of the prodrug.
DNA Methyltransferase Inhibition
5-Azacytidine, as a cytidine (B196190) analog, is incorporated into DNA during replication. Once incorporated, it forms a covalent bond with the active site of DNA methyltransferase (DNMT1, DNMT3A, and DNMT3B), trapping the enzyme and preventing its catalytic activity.[1] This irreversible inhibition leads to a passive loss of methylation patterns with each round of DNA replication, resulting in global DNA hypomethylation.
Mechanism of DNMT inhibition.
Signaling Pathways
The inhibition of DNMTs and subsequent DNA hypomethylation by 5-azacytidine can modulate various signaling pathways involved in cancer progression.
Reactivation of Tumor Suppressor Genes
A primary consequence of DNMT inhibition is the re-expression of tumor suppressor genes that were silenced by promoter hypermethylation. This can lead to the induction of apoptosis and cell cycle arrest.
JAK/STAT Pathway
DNMT inhibitors have been shown to upregulate the expression of SH2-containing protein tyrosine phosphatase 1 (SHP1), which in turn downregulates the JAK2/STAT3/STAT5 signaling pathway.[5] This inhibition can suppress cancer cell growth and induce apoptosis.
JAK/STAT signaling pathway modulation.
p53-Mediated Apoptosis
Disruption of DNMT1 function can trigger a p53-mediated apoptotic response, highlighting a link between DNA methylation maintenance and the cellular stress response.[6][7]
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H226 | Lung Cancer | ~0.6-4.9 µg/mL | [2] |
| H358 | Lung Cancer | ~0.6-4.9 µg/mL | [2] |
| H460 | Lung Cancer | ~0.6-4.9 µg/mL | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Synthesis of this compound
This protocol is adapted from established methods for nucleoside synthesis.[4][8][9]
Materials:
-
5-azacytosine
-
Hexamethyldisilazane (HMDS)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in MeOH
Procedure:
-
Silylation of 5-azacytosine: A mixture of 5-azacytosine, HMDS, and a catalytic amount of ammonium sulfate is heated at reflux. The excess HMDS is removed under vacuum to yield silylated 5-azacytosine.
-
Glycosylation: The silylated 5-azacytosine is dissolved in anhydrous MeCN. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and TfOH are added, and the mixture is heated.
-
Work-up: The reaction mixture is cooled, and DMSO is added. The MeCN is evaporated under vacuum.
-
Deprotection (if synthesizing 5-azacytidine): For the synthesis of the prodrug, this step is omitted. For the synthesis of 5-azacytidine, a solution of NaOMe in MeOH is added to the mixture to remove the benzoyl groups.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., DMSO/MeOH).
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro DNMT1 Activity Assay
This protocol is based on commercially available DNMT1 activity assay kits.[10][11][12]
Materials:
-
Nuclear extracts from treated and untreated cells
-
DNMT1 assay buffer
-
S-adenosylmethionine (SAM)
-
DNA substrate-coated plate
-
Primary antibody against 5-methylcytosine (B146107) (5-mC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare nuclear extracts from cells treated with this compound or vehicle control.
-
Add the nuclear extract and SAM to the wells of the DNA substrate-coated plate.
-
Incubate to allow the DNMT1 in the extract to methylate the DNA substrate.
-
Wash the wells and add the primary antibody against 5-mC.
-
Incubate and then wash to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and then wash to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and measure the signal using a luminometer. The signal is inversely proportional to the DNMT1 activity in the sample.
Western Blot for DNMT1 Protein Levels
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from cells treated with this compound or vehicle control.[13]
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against DNMT1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Experimental Workflows
In vitro experimental workflow.
Conclusion
This compound represents a promising prodrug approach to enhance the therapeutic potential of 5-azacytidine as a DNMT inhibitor. Its improved stability and potential for oral administration make it an attractive candidate for further investigation in cancer therapy. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this class of epigenetic modulators. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of the benzoylated form and to explore its efficacy in various cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aza-2'-deoxycytidine-mediated reductions in G9A histone methyltransferase and histone H3 K9 di-methylation levels are linked to tumor suppressor gene reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]
- 5. Inhibition of DNA methyltransferase induces G2 cell cycle arrest and apoptosis in human colorectal cancer cells via inhibition of JAK2/STAT3/STAT5 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. EpiQuik Dnmt1 Assay Kit | EpigenTek [epigentek.com]
- 12. abcam.com [abcam.com]
- 13. origene.com [origene.com]
The Prodrug Approach to Epigenetic Modification: A Technical Guide to Tri-O-Benzoyl-5-Azacytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azacytidine (B1684299) is a potent epigenetic modifying agent and a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, its clinical utility is hampered by poor chemical stability and limited oral bioavailability. To overcome these limitations, prodrug strategies have been explored, leading to the development of acylated derivatives such as tri-o-benzoyl-5-azacytidine. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of tri-o-benzoyl-5-azacytidine. It includes a detailed examination of its synthesis, preclinical data from its close analog triacetyl-5-azacytidine, and the molecular pathways it influences. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and epigenetic therapy.
Introduction: The Rationale for a 5-Azacytidine Prodrug
5-Azacytidine, a chemical analog of the nucleoside cytidine, functions as a DNA methyltransferase (DNMT) inhibitor. By preventing the methylation of DNA, it can reactivate tumor suppressor genes that have been silenced, leading to cell cycle arrest and apoptosis in malignant cells.[1] Despite its efficacy, 5-azacytidine's s-triazine ring is susceptible to hydrolysis, leading to rapid degradation in aqueous environments and limiting its oral bioavailability.
The development of tri-o-benzoyl-5-azacytidine represents a strategic approach to circumvent these challenges. The benzoyl groups attached to the ribose moiety increase the compound's hydrophobicity and protect it from premature degradation. This enhanced stability is designed to improve its pharmacokinetic profile, particularly for oral administration. In the body, esterases are expected to cleave the benzoyl groups, releasing the active 5-azacytidine.
Synthesis and Manufacturing
The synthesis of tri-o-benzoyl-5-azacytidine is typically achieved through a Vorbrüggen glycosylation reaction. This method involves the coupling of a silylated 5-azacytosine (B16484) with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Experimental Protocol: Synthesis of Tri-O-Benzoyl-5-Azacytidine
The following protocol is a representative synthesis procedure based on established methods for 5-azacytidine synthesis from benzoylated precursors.
Step 1: Silylation of 5-Azacytosine
-
A mixture of 5-azacytosine, hexamethyldisilazane (B44280) (HMDS), and a catalytic amount of ammonium (B1175870) sulfate (B86663) is heated at reflux.
-
The reaction progress is monitored until the silylation is complete.
-
The excess HMDS is removed under reduced pressure to yield the silylated 5-azacytosine.
Step 2: Glycosylation
-
The silylated 5-azacytosine is dissolved in an anhydrous polar solvent such as acetonitrile.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added to the solution.
-
A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added, and the reaction is stirred at a controlled temperature.
Step 3: Deprotection
-
Once the glycosylation is complete, the protected nucleoside is deprotected using a basic agent, such as sodium methoxide (B1231860) in methanol.
-
This step removes the benzoyl protecting groups to yield 5-azacytidine. For the synthesis of tri-o-benzoyl-5-azacytidine, this step is omitted, and the product from Step 2 is purified.
Step 4: Purification
-
The crude tri-o-benzoyl-5-azacytidine is purified by recrystallization from a suitable solvent system to yield the final product.
Experimental Workflow: Synthesis of Tri-O-Benzoyl-5-Azacytidine
Preclinical Data (from Triacetyl-5-Azacytidine, a Close Analog)
While specific preclinical data for tri-o-benzoyl-5-azacytidine is limited in publicly available literature, extensive studies on its close analog, 2',3',5'-triacetyl-5-azacitidine (TAC), provide valuable insights into the expected performance of such prodrugs.[1] The following data is derived from studies on TAC.
Pharmacokinetics
A key advantage of the prodrug approach is the potential for improved oral bioavailability. Pharmacokinetic studies of TAC in mice demonstrate its rapid conversion to the active drug, 5-azacytidine (ACT), and a more sustained plasma concentration compared to intravenous administration of ACT.
Table 1: Pharmacokinetic Parameters of TAC and ACT in Mice
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) |
| TAC | Oral | 38 | <10 | - | - |
| ACT from oral TAC | Oral | 38 | ~5000 | 0.5 | 9.2 |
| ACT | Intravenous | 25 | - | - | 6.8 |
Efficacy
The in vivo efficacy of TAC was evaluated in a murine model of lymphocytic leukemia. Oral administration of TAC resulted in a significant increase in the lifespan of leukemic mice, demonstrating its potent antileukemic activity.
Table 2: In Vivo Efficacy of TAC in a Murine Leukemia Model
| Treatment Group | Dose (mg/kg) | Administration Route | Median Survival (days) | Increased Lifespan (%) |
| Untreated Control | - | - | 8 | - |
| TAC | 38 | Oral | 12 | 50 |
| ACT | 25 | Intraperitoneal | 17 | 112 |
Toxicology
Toxicology studies are crucial for determining the safety profile of a new drug candidate. In a study with CD-1 mice, TAC was administered orally for two 5-day cycles. The results indicated a lack of significant toxicity at therapeutic doses.
Table 3: Toxicology Profile of TAC in CD-1 Mice
| Parameter | Vehicle Control | TAC (38 mg/kg/day) | TAC (76 mg/kg/day) |
| Body Weight Change | Normal gain | No significant loss | No significant loss |
| Serum Chemistry | Within normal limits | No significant changes | No significant changes |
| Hematology | Within normal limits | No significant changes | No significant changes |
| Histopathology | No abnormalities | No treatment-related findings | No treatment-related findings |
Mechanism of Action and Signaling Pathways
Upon administration, tri-o-benzoyl-5-azacytidine is expected to be hydrolyzed by esterases to release 5-azacytidine. The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs).[1]
DNA Methyltransferase Inhibition
5-Azacytidine is incorporated into DNA during replication, where it covalently traps DNMT1, leading to the enzyme's degradation via the proteasomal pathway.[2][3] This depletion of DNMT1 results in global DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes.
DNA Damage Response
The formation of DNMT1-DNA adducts is recognized by the cell as a form of DNA damage, which can trigger the p53-mediated DNA damage response pathway.[4] This can lead to cell cycle arrest, allowing for DNA repair, or, if the damage is too severe, induce apoptosis.
Signaling Pathway Diagram
Conclusion and Future Directions
Tri-o-benzoyl-5-azacytidine represents a promising prodrug approach to improve the therapeutic index of 5-azacytidine. The benzoyl protecting groups are designed to enhance chemical stability and oral bioavailability, potentially leading to more convenient and effective treatment regimens for patients with MDS and AML. Preclinical data from the closely related analog, triacetyl-5-azacytidine, demonstrate the feasibility of this strategy, showing significant efficacy and a favorable safety profile. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of tri-o-benzoyl-5-azacytidine is warranted to fully elucidate its clinical potential. The development of such oral epigenetic modifiers could significantly impact the future landscape of cancer therapy.
References
- 1. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
The Potential Anti-Tumor Activities of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic cytidine (B196190) analog that holds promise as a prodrug for the well-established anti-neoplastic agent, 5-azacytidine (B1684299). The addition of benzoyl groups to the ribose moiety is intended to enhance the chemical stability and modify the pharmacokinetic profile of the parent compound. This technical guide provides a comprehensive overview of the potential anti-tumor activities of this compound, drawing upon the extensive research conducted on its active metabolite, 5-azacytidine, and its closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC). This document details the mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.
Introduction
5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its clinical utility, however, can be limited by its chemical instability and pharmacokinetic properties. To address these limitations, prodrug strategies have been explored, leading to the development of derivatives such as this compound.
The core concept behind this prodrug is that the benzoyl ester groups protect the ribose hydroxyls, potentially increasing the compound's resistance to premature degradation. Following administration, these groups are expected to be cleaved by endogenous esterases, releasing the active 5-azacytidine to exert its therapeutic effects. While direct and extensive anti-tumor studies on this compound are limited in publicly available literature, its potential can be largely inferred from the well-documented activities of 5-azacytidine and its acetylated analog.
Mechanism of Action: DNA Methyltransferase Inhibition
The primary anti-tumor mechanism of 5-azacytidine, the active metabolite of this compound, is the inhibition of DNA methyltransferases.[1]
-
Cellular Uptake and Activation: Following the cleavage of the benzoyl groups, 5-azacytidine is taken up by cells and is phosphorylated to 5-azacytidine triphosphate.
-
Incorporation into Nucleic Acids: This triphosphate form is incorporated into both RNA and DNA.[2]
-
DNMT Trapping: When incorporated into DNA, the nitrogen atom at the 5-position of the azacytosine ring forms a covalent bond with DNA methyltransferase enzymes (DNMT1, DNMT3a, and DNMT3b) that attempt to methylate the cytosine. This covalent linkage "traps" the enzyme, leading to its degradation.
-
Hypomethylation and Gene Reactivation: The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome. This leads to the reactivation of previously silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
dot digraph "DNMT_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];
"Prodrug" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active_Drug" [label="5-Azacytidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phosphorylation" [label="Phosphorylation\n(Uridine-Cytidine Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incorporation" [label="Incorporation into DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNMT_Trapping" [label="Covalent Adduct Formation\nwith DNMT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNMT_Depletion" [label="DNMT Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; "Hypomethylation" [label="DNA Hypomethylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Reactivation" [label="Tumor Suppressor Gene\nReactivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anti_Tumor_Effects" [label="Cell Cycle Arrest,\nApoptosis, Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Prodrug" -> "Active_Drug" [label="Esterase Cleavage"]; "Active_Drug" -> "Phosphorylation"; "Phosphorylation" -> "Incorporation"; "Incorporation" -> "DNMT_Trapping"; "DNMT_Trapping" -> "DNMT_Depletion"; "DNMT_Depletion" -> "Hypomethylation"; "Hypomethylation" -> "Gene_Reactivation"; "Gene_Reactivation" -> "Anti_Tumor_Effects"; } digraph "DNMT_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];
"Prodrug" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active_Drug" [label="5-Azacytidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phosphorylation" [label="Phosphorylation\n(Uridine-Cytidine Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incorporation" [label="Incorporation into DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNMT_Trapping" [label="Covalent Adduct Formation\nwith DNMT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNMT_Depletion" [label="DNMT Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; "Hypomethylation" [label="DNA Hypomethylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Reactivation" [label="Tumor Suppressor Gene\nReactivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anti_Tumor_Effects" [label="Cell Cycle Arrest,\nApoptosis, Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Prodrug" -> "Active_Drug" [label="Esterase Cleavage"]; "Active_Drug" -> "Phosphorylation"; "Phosphorylation" -> "Incorporation"; "Incorporation" -> "DNMT_Trapping"; "DNMT_Trapping" -> "DNMT_Depletion"; "DNMT_Depletion" -> "Hypomethylation"; "Hypomethylation" -> "Gene_Reactivation"; "Gene_Reactivation" -> "Anti_Tumor_Effects"; } Caption: Mechanism of action of this compound.
Data Presentation
Physicochemical Properties
In Vitro Cytotoxicity of 5-Azacytidine
The following table summarizes the 50% inhibitory concentration (IC50) values of 5-azacytidine in various human cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 |
| H226 | Non-Small Cell Lung Cancer | 0.6 µg/mL (~2.46 µM) | Not Specified |
| H358 | Non-Small Cell Lung Cancer | 3.4 µg/mL (~13.9 µM) | Not Specified |
| H460 | Non-Small Cell Lung Cancer | 4.9 µg/mL (~20.1 µM) | Not Specified |
| HCT-116 | Colon Cancer | 2.18 | 24 |
Data compiled from multiple sources.[3][4]
In Vivo Anti-Leukemic Activity of 2',3',5'-triacetyl-5-azacitidine (TAC)
The following data from a study on the acetylated prodrug, TAC, in a murine leukemia model (L1210) provides a strong indication of the potential in vivo efficacy of acylated 5-azacytidine prodrugs.
| Treatment Group | Dose and Route | Median Survival (days) | % Increase in Lifespan |
| Control (Vehicle) | Oral | 9 | - |
| 5-Azacytidine | 25 mg/kg, i.p. | 15 | 67% |
| TAC | 38 mg/kg, oral | 16 | 78% |
Data from a study by Ziemba et al.[3][5]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the Vorbrüggen glycosylation.
-
Silylation of 5-azacytosine (B16484): 5-azacytosine is refluxed with hexamethyldisilazane (B44280) (HMDS) and a catalyst such as ammonium (B1175870) sulfate (B86663) to produce silylated 5-azacytosine.
-
Coupling: The silylated 5-azacytosine is then coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) in an appropriate solvent like acetonitrile.
-
Purification: The resulting product is purified using standard chromatographic techniques.
In Vivo Murine Leukemia Model (L1210)
This protocol is based on the methodology used to evaluate TAC.[1]
-
Cell Culture: L1210 lymphocytic leukemia cells are maintained in appropriate culture medium.
-
Animal Model: DBA/2 or similar susceptible mouse strains are used.
-
Tumor Inoculation: A suspension of L1210 cells (e.g., 1 x 10^5 cells per mouse) is injected intraperitoneally (i.p.) into the mice.[2]
-
Treatment: Treatment with the test compound (e.g., this compound, formulated for oral or i.p. administration) is initiated 24 hours after tumor inoculation and continues for a defined period (e.g., daily for 5 days). A vehicle control group and a positive control group (e.g., 5-azacytidine) should be included.
-
Monitoring: Mice are monitored daily for signs of toxicity and survival. The primary endpoint is the median survival time.
Global DNA Methylation Assay
This can be performed using various methods, including ELISA-based kits.
-
DNA Isolation: Genomic DNA is extracted from treated and untreated cancer cells or tissues using a commercial DNA isolation kit.
-
DNA Quantification: The concentration and purity of the isolated DNA are determined.
-
ELISA-based Quantification:
-
DNA samples are bound to a high-affinity 96-well plate.
-
A primary antibody specific for 5-methylcytosine (B146107) is added to the wells.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A colorimetric substrate is added, and the absorbance is measured using a microplate reader.
-
The degree of methylation is quantified by comparing the sample readings to a standard curve generated with known amounts of methylated DNA.
-
dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];
subgraph "cluster_invitro" { label="In Vitro Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Cell_Culture" [label="Cancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment" [label="Treatment with Prodrug", fillcolor="#FBBC05", fontcolor="#202124"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Methylation_Assay" [label="Global Methylation Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_invivo" { label="In Vivo Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Animal_Model" [label="Murine Leukemia Model (L1210)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Inoculation" [label="Tumor Inoculation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prodrug_Administration" [label="Prodrug Administration", fillcolor="#FBBC05", fontcolor="#202124"]; "Efficacy_Assessment" [label="Efficacy Assessment\n(Survival Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Cell_Culture" -> "Treatment"; "Treatment" -> "Cytotoxicity_Assay"; "Treatment" -> "Methylation_Assay"; "Animal_Model" -> "Tumor_Inoculation"; "Tumor_Inoculation" -> "Prodrug_Administration"; "Prodrug_Administration" -> "Efficacy_Assessment"; } digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];
subgraph "cluster_invitro" { label="In Vitro Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Cell_Culture" [label="Cancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment" [label="Treatment with Prodrug", fillcolor="#FBBC05", fontcolor="#202124"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Methylation_Assay" [label="Global Methylation Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_invivo" { label="In Vivo Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Animal_Model" [label="Murine Leukemia Model (L1210)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Inoculation" [label="Tumor Inoculation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prodrug_Administration" [label="Prodrug Administration", fillcolor="#FBBC05", fontcolor="#202124"]; "Efficacy_Assessment" [label="Efficacy Assessment\n(Survival Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Cell_Culture" -> "Treatment"; "Treatment" -> "Cytotoxicity_Assay"; "Treatment" -> "Methylation_Assay"; "Animal_Model" -> "Tumor_Inoculation"; "Tumor_Inoculation" -> "Prodrug_Administration"; "Prodrug_Administration" -> "Efficacy_Assessment"; } Caption: General workflow for evaluating the anti-tumor activity of a prodrug.
Discussion and Future Directions
This compound represents a promising prodrug of 5-azacytidine with the potential for improved stability and oral bioavailability. The anti-tumor activity is predicated on its conversion to 5-azacytidine and the subsequent inhibition of DNA methyltransferases, a well-validated anti-cancer mechanism.
Future research should focus on directly evaluating the anti-tumor efficacy of this compound in a range of cancer cell lines and in vivo models. Head-to-head pharmacokinetic and pharmacodynamic studies comparing the benzoylated and acetylated prodrugs would be invaluable in determining the optimal acylation strategy for clinical development. Furthermore, investigating the enzymatic hydrolysis rates of the benzoyl groups in various tissues will provide crucial insights into its metabolic activation and potential for tissue-specific targeting.
Conclusion
While direct experimental data on the anti-tumor activities of this compound are currently limited, its design as a stable prodrug of the potent DNMT inhibitor 5-azacytidine provides a strong rationale for its potential as an anti-neoplastic agent. The information compiled in this guide, based on the extensive research on its active metabolite and acetylated analog, offers a solid foundation for researchers and drug development professionals to design and execute further preclinical and clinical investigations into this promising compound.
References
- 1. Modified protocol for the testing of new synthetics in the L1210 lymphoid leukemia murine model in the DR&D program, DCT, NCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Epigenetic Modification by 2',3',5'-Tri-O-benzoyl-5-azacytidine and its Active Metabolite, 5-Azacytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, particularly DNA methylation, are critical regulators of gene expression and are frequently dysregulated in various diseases, including cancer. The nucleoside analog 5-azacytidine (B1684299) is a potent inhibitor of DNA methyltransferases (DNMTs) and has been a cornerstone in the development of epigenetic therapies. This technical guide focuses on 2',3',5'-Tri-O-benzoyl-5-azacytidine, a key synthetic intermediate, and its pharmacologically active counterpart, 5-azacytidine. While this compound is primarily utilized as a stable precursor in the synthesis of 5-azacytidine, understanding its chemical properties and conversion to the active form is crucial for the development and manufacturing of this important epigenetic modulator. This document will provide a comprehensive overview of its synthesis, the mechanism of action of 5-azacytidine, relevant experimental protocols, and quantitative data to support research and drug development efforts.
From Benzoylated Precursor to Active Drug: Synthesis and Deprotection
This compound serves as a protected form of 5-azacytidine, where the benzoyl groups on the ribose sugar enhance its stability and facilitate its synthesis. The benzoyl groups are more resistant to premature hydrolysis compared to acetyl groups, which is advantageous for multi-step chemical synthesis.
The general synthesis involves the coupling of a silylated 5-azacytosine (B16484) with a protected β-D-ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, often catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate)[1][2]. Following the coupling reaction, the benzoyl protecting groups are removed in a deprotection step to yield the active 5-azacytidine. A common method for deprotection involves treatment with a basic reagent like sodium methoxide (B1231860) in methanol (B129727) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[3].
Mechanism of Epigenetic Modification by 5-Azacytidine
Once administered and internalized by cells, 5-azacytidine acts as a prodrug that requires intracellular phosphorylation to become active[4]. Its primary mechanism of epigenetic modification is the inhibition of DNA methyltransferases (DNMTs), particularly DNMT1[5].
The process begins with the cellular uptake of 5-azacytidine and its subsequent phosphorylation to 5-azacytidine triphosphate. This activated form is then incorporated into newly synthesized DNA during replication, substituting cytosine. The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in 5-azacytidine prevents the transfer of a methyl group from S-adenosylmethionine (SAM) by DNMTs. Instead, a stable covalent bond is formed between the DNMT enzyme and the 5-azacytidine in the DNA[5]. This irreversible binding traps the DNMT, leading to its degradation via the proteasomal pathway[6]. The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome, leading to the re-expression of previously silenced genes, including tumor suppressor genes[7][8]. At higher concentrations, 5-azacytidine can also be incorporated into RNA, leading to disruption of protein synthesis and cytotoxicity[9].
Quantitative Data on the Effects of 5-Azacytidine
The clinical and preclinical efficacy of 5-azacytidine has been extensively documented, particularly in the context of myelodysplastic syndromes (MDS). The following tables summarize key quantitative data from various studies.
Table 1: Clinical Efficacy of 5-Azacytidine in Myelodysplastic Syndromes (MDS)
| Study / Cohort | Dosage and Administration | Number of Patients | Response Rate | Median Survival | Reference |
| CALGB 9221 | 75 mg/m²/day for 7 days every 4 weeks (subcutaneous) | 191 | 60% overall improvement | 21.1 months | [10] |
| Silverman et al. (RAEB/RAEB-T) | 75 mg/m²/day for 7 days every 4 weeks (continuous IV infusion) | 43 | 49% overall response (12% CR, 25% PR) | 13.3 months | [11][12] |
| AZA-001 | 75 mg/m²/day for 7 days every 28 days (subcutaneous) | 358 | 29% hematologic improvement | 24.5 months | [10] |
| Phase I (Advanced Cancers) | 20-94 mg/m² with valproic acid | 55 | 25% stable disease (4-12 months) | Not Reported | [13] |
CR: Complete Remission; PR: Partial Remission; RAEB: Refractory Anemia with Excess Blasts; RAEB-T: RAEB in Transformation; IV: Intravenous
Table 2: In Vitro Effects of 5-Azacytidine on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Effect | Reference |
| A549 | Non-small cell lung cancer | 2218 nM (48h) | Dose-dependent decrease in cell viability | [14] |
| SK-MES-1 | Non-small cell lung cancer | 1629 nM (48h) | Dose-dependent decrease in cell viability | [14] |
| H1792 | Non-small cell lung cancer | 1471 nM (48h) | Dose-dependent decrease in cell viability | [14] |
| H522 | Non-small cell lung cancer | 1948 nM (48h) | Dose-dependent decrease in cell viability | [14] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 16.51 µM (24h), 13.45 µM (48h) | Increased apoptosis, altered gene expression | [15] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 µM (24h), 9.78 µM (48h) | Increased apoptosis, altered gene expression | [15] |
| HuH-7, N1-S1 | Hepatocellular Carcinoma | 6-30 µM | Impaired proliferation and migration | [16] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
In Vitro Cell Culture Treatment
A standard protocol for treating adherent or suspension cancer cell lines with 5-azacytidine to assess its effects on DNA methylation and gene expression is as follows:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth for the duration of the experiment. For 96-well plates, a density of 20,000 cells per well is common for leukemia cell lines[15].
-
Drug Preparation: Prepare a stock solution of 5-azacytidine in an appropriate solvent such as DMSO or 50% acetic acid. Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared for each treatment[17].
-
Treatment: 24 hours after plating, treat the cells with the desired concentration of 5-azacytidine. A common concentration range for in vitro studies is 1-10 µM[15][18]. The culture medium containing fresh 5-azacytidine should be replaced every 24 hours[17].
-
Incubation: Incubate the cells for a period that allows for at least one to two cell doublings to ensure incorporation of the drug during DNA replication. Typical treatment durations range from 24 to 72 hours or longer[15][17].
-
Harvesting and Analysis: After the treatment period, harvest the cells for downstream analyses such as:
-
DNA Methylation Analysis: Extract genomic DNA and perform bisulfite sequencing or pyrosequencing to assess global or gene-specific methylation changes[13].
-
Gene Expression Analysis: Isolate total RNA for quantitative real-time PCR (qRT-PCR) or microarray analysis to measure changes in gene expression[14][15].
-
Protein Analysis: Prepare cell lysates for Western blotting to analyze protein levels of DNMTs and downstream targets[17].
-
Cell Viability and Apoptosis Assays: Use assays such as MTT, CCK8, or flow cytometry with Annexin V/PI staining to determine the effects on cell proliferation and programmed cell death[14][15].
-
In Vivo Studies
For in vivo assessment of 5-azacytidine's efficacy, xenograft mouse models are commonly used:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2x10^6 A549 cells) into the flank of immunocompromised mice[14].
-
Treatment Regimen: Once tumors are established, administer 5-azacytidine via intraperitoneal or subcutaneous injection. A typical dose might be 75 mg/m² per day for a set number of days, followed by a rest period, mimicking clinical protocols[11][12].
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Body weight and general health of the animals should also be monitored regularly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for histological analysis, and to assess changes in DNA methylation and gene expression in the tumor tissue.
Conclusion
This compound is a crucial, stabilized intermediate in the chemical synthesis of the potent epigenetic drug, 5-azacytidine. While the benzoylated form itself is not the biologically active agent, its role in enabling the efficient production of 5-azacytidine is paramount. The active drug, 5-azacytidine, exerts its therapeutic effects by incorporating into DNA, trapping and leading to the degradation of DNA methyltransferases. This results in the reversal of hypermethylation-induced gene silencing, a hallmark of many cancers. The quantitative data from both clinical trials and preclinical studies underscore the significant impact of 5-azacytidine on cancer cell viability and patient outcomes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and potential applications of this important class of epigenetic modulators.
References
- 1. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 2. US20040186283A1 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 5-Azacytidine: Mechanism of Action AND Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Molecular profiling of pre- and post- 5-azacytidine myelodysplastic syndrome samples identifies predictors of response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Effects of treatment with 5-azacytidine on the in vivo and in vitro hematopoiesis in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 5-Azacytidine treatment [bio-protocol.org]
An In-depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine for Cancer Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic cytidine (B196190) analog that serves as a prodrug for the well-established anticancer agent, 5-azacytidine (B1684299).[1][2] This benzoylated form offers significant pharmacokinetic advantages, including improved stability and oral bioavailability, making it a compound of interest in cancer biology research and drug development.[1][2] Its mechanism of action is intrinsically linked to its active metabolite, 5-azacytidine, which functions as a potent inhibitor of DNA methyltransferases (DNMTs).[3][4] By disrupting the process of DNA methylation, 5-azacytidine can lead to the re-expression of silenced tumor suppressor genes, induction of apoptosis, and cell cycle arrest in cancerous cells.[5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols for its application in cancer research.
Core Mechanism of Action: DNA Methyltransferase Inhibition
The primary anticancer effect of this compound stems from its intracellular conversion to 5-azacytidine. 5-azacytidine, being an analog of cytidine, is incorporated into DNA during replication. Once integrated, it forms a covalent bond with DNA methyltransferase (DNMT) enzymes, effectively trapping them.[6] This sequestration and subsequent degradation of DNMTs, particularly DNMT1, leads to a global reduction in DNA methylation, a process known as hypomethylation.[5][6] The reversal of aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes can restore their expression, thereby inhibiting cancer progression.[5]
Quantitative Data
The following tables summarize key quantitative data related to the activity of 5-azacytidine, the active metabolite of this compound, in various cancer cell lines.
Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| H226 | Non-Small Cell Lung Cancer | 0.6 µg/mL (~2.46 µM) | Not Specified | [7] |
| H358 | Non-Small Cell Lung Cancer | 3.4 µg/mL (~13.9 µM) | Not Specified | [7] |
| H460 | Non-Small Cell Lung Cancer | 4.9 µg/mL (~20.1 µM) | Not Specified | [7] |
| OSCCs (Primary) | Oral Squamous Cell Carcinoma | 0.8 | 24 h | [6] |
| CSCs (from OSCCs) | Oral Squamous Cell Carcinoma | 1.5 | 24 h | [6] |
| HCT-116 | Colon Cancer | 2.18 ± 0.33 | 24 h | [8] |
| HCT-116 | Colon Cancer | 1.98 ± 0.29 | 48 h | [8] |
| MKN-45 | Gastric Cancer | < 4 | Not Specified | [9] |
| MKN-28 | Gastric Cancer | < 4 | Not Specified | [9] |
| SNU-1 | Gastric Cancer | < 4 | Not Specified | [9] |
| AGS | Gastric Cancer | > 4 | Not Specified | [9] |
| BGC-823 | Gastric Cancer | > 4 | Not Specified | [9] |
| SGC-7901 | Gastric Cancer | > 4 | Not Specified | [9] |
| MGC-803 | Gastric Cancer | > 4 | Not Specified | [9] |
Table 2: Pharmacokinetic Parameters of 2',3',5'-triacetyl-5-azacitidine (TAC) and its Metabolite 5-azacitidine (ACT) in Mice
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Reference |
| TAC | Oral | 38 | 150 ± 50 | 0.25 | 120 ± 40 | [10] |
| ACT (from TAC) | Oral | 38 | 450 ± 150 | 0.5 | 850 ± 250 | [10] |
| ACT | i.v. | 25 | 2500 ± 500 | 0.08 | 700 ± 200 | [10] |
Note: TAC (2',3',5'-triacetyl-5-azacitidine) is a closely related and functionally similar prodrug to this compound.
Signaling Pathways Affected
The inhibition of DNA methylation by 5-azacytidine triggers a cascade of downstream effects, impacting several critical signaling pathways in cancer cells.
Caption: Overview of the mechanism of action and affected signaling pathways.
Notably, studies have shown that 5-azacytidine can lead to the upregulation of the PI3K-AKT signaling pathway.[11] It has also been demonstrated to impair hepatocellular carcinoma development by upregulating miR-139-5p, which in turn affects the ROCK2/cyclin D1/E2F1/cyclin B1 pro-proliferative pathway and the ROCK2/MMP-2 pro-migratory pathway.[12] Furthermore, pre-treatment with 5-azacytidine has been observed to increase the activity of the MEK/ERK pathway in gastric cancer cells.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its active form, 5-azacytidine.
LC/MS/MS Analysis of this compound and its Metabolites
This protocol is adapted from a method for analyzing 2',3',5'-triacetyl-5-azacitidine and its metabolites.[2]
Objective: To quantify the concentration of this compound and its metabolites (mono- and di-benzoyl-5-azacytidine, and 5-azacytidine) in plasma samples.
Materials:
-
Plasma samples
-
Cold acetonitrile
-
2% phosphoric acid
-
LC/MS/MS system (e.g., Applied Biosystems API 3200)
-
Reverse phase C18 column (e.g., Varian Pursuit C18, 3 µm, 100 mm x 2.0 mm)
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in 90% Methanol
-
Internal standard (e.g., a stable isotope-labeled analog)
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma, add 400 µL of cold acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean glass test tube.
-
Evaporate the supernatant to approximately 50 µL under a stream of nitrogen at 37°C.
-
Reconstitute the residue with 1 mL of 2% phosphoric acid and vortex for 10 seconds.
-
Add the internal standard.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with Mobile Phases A and B at a flow rate of 400 µL/min at 40°C.
-
The gradient can be optimized, for example, over a 10-minute run time.
-
-
MS/MS Detection:
-
Perform MS/MS fragmentation using a Turbo V Ion Spray ion source in positive ion polarity.
-
Set up multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.
-
Caption: Workflow for LC/MS/MS analysis.
Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound.[13][14][15][16][17]
Objective: To determine the apparent permeability coefficient (Papp) of the compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound solution (e.g., 10 µM in HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density.
-
Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking (50-100 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replenish with fresh HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Papp Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of permeation (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor compartment (µmol/cm³)
-
-
Global DNA Methylation Assay (ELISA-based)
This protocol describes a general procedure for an ELISA-based global DNA methylation assay.[18][19]
Objective: To quantify the overall percentage of methylated cytosines in a DNA sample following treatment with this compound.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Global DNA Methylation ELISA Kit (commercially available)
-
Microplate spectrophotometer
Procedure:
-
DNA Binding:
-
Bind a specific amount of genomic DNA (e.g., 10-200 ng) to the wells of the ELISA plate, which are treated for high DNA affinity.
-
-
Detection of Methylated DNA:
-
Add a capture antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC).
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Signal Development and Measurement:
-
Add a colorimetric substrate for the enzyme.
-
Measure the absorbance in a microplate spectrophotometer at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification:
-
The percentage of methylated DNA is proportional to the measured optical density (OD).
-
Compare the OD of treated samples to that of untreated controls and a fully methylated DNA standard.
-
Caption: Workflow for an ELISA-based global DNA methylation assay.
Western Blot for DNMT1
This protocol outlines the procedure for detecting changes in DNMT1 protein levels after treatment.[9][20][21][22][23]
Objective: To assess the depletion of DNMT1 protein in cells treated with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., M-PER) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in protein extraction buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBS-T.
-
-
Detection:
-
Apply the chemiluminescent detection reagent.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in DNMT1 levels.
-
Conclusion
This compound represents a promising avenue for cancer research, offering an improved delivery method for the potent epigenetic drug, 5-azacytidine. Its ability to induce DNA hypomethylation and reactivate tumor suppressor genes provides a powerful tool for investigating the epigenetic basis of cancer and for developing novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted role of this compound in cancer biology. As our understanding of the complex interplay between epigenetics and cancer evolves, the utility of molecules like this compound will undoubtedly continue to grow.
References
- 1. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 6. Cytotoxic Effects of 5-Azacytidine on Primary Tumour Cells and Cancer Stem Cells from Oral Squamous Cell Carcinoma: An In Vitro FTIRM Analysis [mdpi.com]
- 7. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Azacytidine promotes invadopodia formation and tumor metastasis through the upregulation of PI3K in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 17. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 18. abcam.com [abcam.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Cytidine Analog for Epigenetic Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a cytidine (B196190) analog and a prodrug of the potent DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299). The addition of benzoyl groups to the ribose moiety enhances the chemical stability and lipophilicity of the parent compound, potentially improving its pharmacokinetic profile. This document details its mechanism of action, synthesis, and biological activities, with a focus on its role in cancer research. Due to the limited availability of specific quantitative data for the benzoylated form, data from its closely related analog, 2',3',5'-triacetyl-5-azacytidine (TAC), is presented as a surrogate to provide insights into its expected biological performance. This guide is intended for researchers and professionals in drug development exploring epigenetic modulators.
Introduction
Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in various diseases, including cancer. DNA methyltransferases (DNMTs) are key enzymes that catalyze the addition of a methyl group to cytosine residues in DNA, leading to gene silencing. The inhibition of DNMTs has emerged as a promising therapeutic strategy to reactivate tumor suppressor genes and inhibit cancer growth.
5-azacytidine is a well-established DNMT inhibitor used in the treatment of myelodysplastic syndromes. However, its clinical utility is hampered by its poor chemical stability and rapid clearance. To overcome these limitations, prodrug strategies have been employed. This compound is one such prodrug, designed to mask the hydrophilic hydroxyl groups of the ribose sugar with lipophilic benzoyl groups.[1] This modification is intended to increase its stability and facilitate its transport across cell membranes. Once inside the cell, the benzoyl groups are expected to be cleaved by cellular esterases, releasing the active 5-azacytidine.
Chemical Structure and Properties
-
IUPAC Name: 4-amino-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one
-
Molecular Formula: C₂₉H₂₄N₄O₈
-
Molecular Weight: 556.53 g/mol
-
CAS Number: 28998-36-9
The benzoyl groups at the 2', 3', and 5' positions of the ribose ring increase the molecule's hydrophobicity compared to 5-azacytidine. This is expected to enhance its solubility in organic solvents and improve its stability against premature hydrolysis.[1]
Mechanism of Action
As a prodrug, this compound is biologically inactive until its benzoyl groups are removed by intracellular esterases to release the active metabolite, 5-azacytidine. The mechanism of action is therefore identical to that of 5-azacytidine.
The released 5-azacytidine is a pyrimidine (B1678525) analog that gets incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to the depletion of these enzymes and subsequent passive demethylation of the genome during DNA replication. This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Quantitative Data (Surrogate Data from 2',3',5'-triacetyl-5-azacytidine)
As specific quantitative data for this compound is limited in the public domain, the following tables summarize data for its close analog, 2',3',5'-triacetyl-5-azacytidine (TAC), to provide an estimate of its biological activity. It is hypothesized that the benzoylated compound will exhibit greater stability and potentially altered pharmacokinetics compared to the acetylated form.
Table 1: In Vitro Activity of 5-Azacytidine (Active Metabolite) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| H226 | Non-small cell lung cancer | 0.6[2] |
| H358 | Non-small cell lung cancer | 3.4[2] |
| H460 | Non-small cell lung cancer | 4.9[2] |
| OSCC | Oral Squamous Cell Carcinoma | 0.8 µM |
| CSCs | Cancer Stem Cells (from OSCC) | 1.5 µM |
Table 2: In Vivo Pharmacokinetic Parameters of 2',3',5'-triacetyl-5-azacytidine (TAC) in Mice
| Parameter | Oral TAC (38 mg/kg) | IV 5-Azacytidine (25 mg/kg) |
| Cmax (ng/mL) | 305 ± 127 | 1280 ± 260 |
| Tmax (h) | 0.5 | 0.08 |
| AUC (ng*h/mL) | 1140 ± 340 | 1260 ± 290 |
| t1/2 (h) | 2.4 ± 0.5 | 0.9 ± 0.2 |
| Bioavailability (%) | 90 | - |
Table 3: In Vivo Efficacy of 2',3',5'-triacetyl-5-azacytidine (TAC) in a Murine Leukemia Model
| Treatment Group | Median Survival (days) | Increase in Lifespan (%) |
| Control | 10 | - |
| 5-Azacytidine (25 mg/kg, IP) | 14 | 40 |
| TAC (38 mg/kg, Oral) | 16 | 60 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation reaction.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using 2',3',5'-Tri-o-benzoyl-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a prodrug of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (B1684299). The information is intended to guide researchers in designing and executing preclinical studies to evaluate its therapeutic potential. While the specific data presented here pertains to the closely related tri-acetylated analog, 2',3',5'-triacetyl-5-azacitidine (TAC), the principles and methodologies are broadly applicable to benzoylated prodrugs of 5-azacytidine.
Introduction
5-azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its clinical utility is hampered by poor oral bioavailability and chemical instability.[1][2] To overcome these limitations, prodrug strategies, such as the esterification of the ribose moiety, have been developed. This compound is designed to enhance oral absorption and systemic exposure to the active compound, 5-azacytidine. Upon administration, it is metabolized by serum esterases to release the parent drug.[2] This approach aims to provide a more convenient and potentially more effective oral alternative to the parenterally administered 5-azacytidine.
Mechanism of Action
This compound acts as a prodrug, delivering the active epigenetic modifier, 5-azacytidine. The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs).[2] By incorporating into DNA, it covalently traps DNMTs, leading to their degradation and subsequent global DNA hypomethylation. This can lead to the re-expression of silenced tumor suppressor genes, inducing cellular differentiation and apoptosis in cancer cells.
Data Presentation
The following tables summarize the pharmacokinetic and efficacy data from in vivo studies of the 5-azacytidine prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), in mice.
Table 1: Pharmacokinetic Parameters of TAC-derived Azacitidine vs. Intravenously Administered Azacitidine[2][3]
| Parameter | Oral TAC (38 mg/kg) | IV Azacitidine (25 mg/kg) |
| Terminal Half-life (t½) | 9.2 hours | 6.8 hours |
| Alpha Phase Half-life (t½α) | 0.73 hours | 0.32 hours |
Table 2: In Vivo Efficacy of Oral TAC in a Murine Leukemia Model (L1210)[3]
| Treatment Group | Dose and Route | Median Survival Time (days) | Increased Lifespan (%) |
| Untreated Control | - | 8 | - |
| Oral TAC | 38 mg/kg (daily for 5 days) | 12 | 50 |
| Oral TAC | 50 mg/kg (daily for 5 days) | 12 | 50 |
| IP Azacitidine | 25 mg/kg (daily for 5 days) | 17 | 112 |
Experimental Protocols
In Vivo Antileukemic Activity Assessment
This protocol describes the evaluation of the antiproliferative effect of orally administered this compound in a murine leukemia model.
1. Animal Model:
2. Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection or PBS)[2]
-
L1210 leukemia cells
-
RPMI 1640 medium[2]
-
Oral gavage needles
-
Syringes
3. Procedure:
-
Cell Culture and Inoculation:
-
Drug Preparation and Administration:
-
Prepare fresh solutions of the test compound daily.[2]
-
Dissolve this compound in the chosen vehicle to the desired concentration.
-
Starting 24 hours after tumor cell inoculation, administer the compound orally via gavage daily for a total of 5 days.[2]
-
A control group should receive the vehicle alone.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of toxicity and tumor progression.
-
Record body weights regularly.
-
The primary endpoint is survival time. The experiment is concluded when all animals have succumbed to the disease or pre-defined humane endpoints are reached.
-
Calculate the median survival time and the percentage of increased lifespan compared to the control group.[2]
-
In Vivo Toxicity Assessment
This protocol outlines a general approach for evaluating the toxicity of this compound in mice.
1. Animal Model:
-
Species: CD-1 mice (3 males and 3 females per group).[2]
2. Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection)[2]
-
Oral gavage needles
-
Syringes
-
Equipment for blood collection and analysis
-
Histopathology supplies
3. Procedure:
-
Dosing Regimen:
-
Evaluation Criteria:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity.
-
Body Weights: Record body weights before the start of the study and at regular intervals throughout.
-
Serum Chemistry and Hematology: At the end of the study, collect blood samples for analysis of key biochemical and hematological parameters.
-
Histopathology: Euthanize the animals on the final day of the study (e.g., Day 13) and perform a full necropsy.[2] Collect major organs and tissues for histopathological examination.
-
Conclusion
The use of this compound and similar prodrugs of 5-azacytidine represents a promising strategy to improve the therapeutic index of this important epigenetic drug.[1] The protocols and data presented here provide a foundation for researchers to further investigate the in vivo pharmacology, efficacy, and safety of these compounds in various preclinical cancer models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is crucial for obtaining meaningful and translatable results.
References
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in DNA Demethylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic analog of the nucleoside cytidine (B196190) and a prodrug of the well-established DNA demethylating agent, 5-azacytidine (B1684299). The addition of benzoyl groups to the 2', 3', and 5' positions of the ribose sugar enhances the chemical stability of the molecule, particularly against premature hydrolysis, compared to other acylated versions. In cellular systems and in vivo, it is anticipated that esterases hydrolyze the benzoyl groups, releasing the active compound, 5-azacytidine.
The primary mechanism of action for 5-azacytidine involves its incorporation into DNA during replication. Once incorporated, it forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzymes and preventing their catalytic activity.[1][2] This leads to a passive loss of methylation patterns during subsequent rounds of DNA replication, resulting in the demethylation of CpG islands in promoter regions and the re-expression of silenced tumor suppressor genes.[3]
These application notes provide an overview of the use of this compound in DNA demethylation assays, with protocols largely based on the extensive research conducted with its active metabolite, 5-azacytidine.
Data Presentation
Table 1: In Vitro Efficacy of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Assay | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 16.51 | 24 hours | MTT Assay | [4] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 hours | MTT Assay | [4] |
| H226 | Non-Small Cell Lung Cancer | ~1.5 (0.6 µg/mL) | 72 hours | MTT Assay | [5] |
| H358 | Non-Small Cell Lung Cancer | ~8.4 (3.4 µg/mL) | 72 hours | MTT Assay | [5] |
| H460 | Non-Small Cell Lung Cancer | ~12.1 (4.9 µg/mL) | 72 hours | MTT Assay | [5] |
| P39 | Myeloid Leukemia | Dose-dependent decrease in growth (0.1-1 µM) | 24-72 hours | Cell Growth/Proliferation | [6] |
Note: The efficacy of this compound in vitro will depend on its rate of hydrolysis to 5-azacytidine under cell culture conditions. Direct comparative data is limited, and researchers should empirically determine the optimal concentration.
Table 2: Observed DNA Demethylation with 5-Azacytidine Treatment
| Cell Line | Concentration | Treatment Duration | Locus/Global | Demethylation Effect | Reference |
| NT2/D1 | 10 nM | 3 days | RIN1, SOX15, TLR4 promoters | Significant decrease in promoter methylation | [6] |
| Human Lymphocytes | 10 µM | 72 hours | Satellite 2 | Demethylation of satellite 2 sequences | |
| P39 | ≥0.5 µM | 24 hours | E-cadherin, ER, HIC promoters | Induction of promoter hypomethylation | [6] |
| Uveal Melanoma Cells | 20 µM | 72 hours | Global (CpG sites) | 65,269 significantly differentially methylated CpG sites |
Signaling Pathway and Experimental Workflow
Mechanism of Action of 5-Azacytidine
Caption: Mechanism of this compound action.
General Experimental Workflow for DNA Demethylation Assay
References
- 1. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 5-azacytidine on methylation and expression of specific DNA sequences in C3H 10T1/2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application of 2',3',5'-Tri-o-benzoyl-5-azacytidine in Leukemia Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a prodrug of the DNA methyltransferase inhibitor 5-azacytidine (B1684299), in leukemia research. This guide covers its mechanism of action, experimental protocols, and relevant data to facilitate its application in preclinical studies.
Introduction
Myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) are hematological malignancies characterized by epigenetic dysregulation, including aberrant DNA methylation that leads to the silencing of tumor suppressor genes.[1][2][3] 5-azacytidine (Azacitidine, AZA) is an FDA-approved DNA methyltransferase (DNMT) inhibitor for the treatment of MDS.[1][3] However, its clinical utility is hampered by poor oral bioavailability and chemical instability.[1][2][3] this compound is a more stable, orally bioavailable prodrug designed to overcome these limitations, offering a promising alternative for leukemia therapy research.[1][2][3]
Mechanism of Action
This compound is deacetylated in the body to release the active compound, 5-azacytidine. The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs).[1][4] Upon cellular uptake, 5-azacytidine is phosphorylated and incorporated into both RNA and DNA.[5]
When incorporated into DNA, it forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[4] This results in a reduction of DNA methylation (hypomethylation), particularly at promoter regions of genes that have been epigenetically silenced.[6] The reactivation of these tumor suppressor genes can restore normal cell cycle control, induce differentiation, and trigger apoptosis in leukemia cells.[4][6]
A secondary mechanism involves its incorporation into RNA, which can disrupt protein synthesis and contribute to its cytotoxic effects.[4][5] More recent research also suggests that 5-azacytidine can inhibit ribonucleotide reductase (RRM2), a key enzyme for DNA synthesis and repair, further contributing to its anti-leukemic activity.[5]
Figure 1. Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound (referred to as TAC in the cited literature) compared to 5-azacytidine (AZA) in a murine leukemia model.
| Compound | Dosage | Administration Route | Animal Model | Median Survival (days) | Increased Lifespan (%) | Reference |
| Untreated Control | N/A | N/A | BDF1 mice with L1210 leukemia | 8 | 0 | [1] |
| This compound | 38 mg/kg/day for 5 days | Oral (gavage) | BDF1 mice with L1210 leukemia | 12 | 50 | [1] |
| 5-Azacytidine | 25 mg/kg/day for 5 days | Intraperitoneal (i.p.) | BDF1 mice with L1210 leukemia | 17 | 112 | [1] |
Experimental Protocols
In Vivo Anti-Leukemia Efficacy Study
This protocol is based on the methodology described for evaluating the anti-leukemic activity of this compound in a murine model.[1]
1. Animal Model and Cell Line:
-
Animal Model: C57BL/6 × DBA/2 F1 (BDF1) female mice are utilized.
-
Leukemia Cell Line: L1210 lymphocytic leukemia cells are maintained in BDF1 mice through weekly intraperitoneal (i.p.) passages of ascites fluid.
2. Experimental Groups:
-
Group 1: Untreated Control (Vehicle administration)
-
Group 2: this compound treatment
-
Group 3: 5-Azacytidine treatment (as a positive control)
3. Leukemia Cell Inoculation:
-
Harvest L1210 cells from the ascites fluid of a donor mouse.
-
Dilute the cells in RPMI 1640 medium.
-
Inject 1 x 10^5 L1210 cells in a volume of 0.1 mL per mouse via the i.p. route.
4. Drug Preparation and Administration:
-
This compound: Prepare a fresh suspension daily in sterile water for injection. Administer 38 mg/kg daily via oral gavage for 5 consecutive days, starting 24 hours after cell inoculation.
-
5-Azacytidine: Prepare a fresh solution daily in Phosphate Buffered Saline (PBS). Administer 25 mg/kg daily via i.p. injection for 5 consecutive days, starting 24 hours after cell inoculation.
-
Vehicle Control: Administer sterile water for injection orally to the control group following the same schedule.
5. Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of disease progression and mortality.
-
The primary endpoint is survival. Record the date of death for each mouse.
-
Calculate the median survival time and the percentage increase in lifespan for each treatment group compared to the untreated control group.
Figure 2. Workflow for in vivo anti-leukemia efficacy study.
Global DNA Methylation Assay
This protocol provides a general outline for assessing changes in global DNA methylation following treatment.
1. Sample Collection:
-
At a predetermined time point after the final drug administration (e.g., 24 hours), euthanize the mice.
-
Collect tissues of interest (e.g., bone marrow, spleen, or tumor cells).
2. DNA Isolation:
-
Isolate total DNA from the collected tissues using a standard DNA extraction kit or protocol (e.g., TRI Reagent method).[7]
3. Global Methylation Quantification:
-
Quantify global DNA methylation status using a commercially available kit, such as a Methylated DNA Quantification Kit.[7] These kits typically employ an ELISA-like method to detect 5-methylcytosine.
-
Follow the manufacturer's instructions for the specific kit used.
4. Data Analysis:
-
Determine the percentage of methylated DNA in each sample.
-
Compare the methylation levels between the treated and untreated control groups to assess the hypomethylating effect of the compounds.[2]
Conclusion
This compound represents a valuable tool in leukemia research as an orally bioavailable prodrug of 5-azacytidine. Its ability to induce DNA hypomethylation and exert anti-leukemic effects makes it a compound of interest for preclinical studies investigating epigenetic therapies. The protocols and data presented here provide a foundation for researchers to explore its therapeutic potential in various leukemia models.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Myelodysplastic Syndrome (MDS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, cytopenias, and a risk of progression to acute myeloid leukemia (AML).[1] Epigenetic modifications, particularly DNA hypermethylation, play a crucial role in the pathogenesis of MDS by silencing tumor suppressor genes.[1] 5-Azacytidine (B1684299) (azacitidine), a nucleoside analog, is a DNA methyltransferase (DNMT) inhibitor that has shown efficacy in treating MDS.[2] However, its clinical use is hampered by poor oral bioavailability and chemical instability.[1][3]
2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of 5-azacytidine designed to overcome these limitations. The benzoyl groups increase its stability and facilitate oral absorption. Once absorbed, these protective groups are cleaved by esterases in the body to release the active 5-azacytidine. This application note provides an overview of the use of this compound in MDS research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound acts as a prodrug, delivering the active compound 5-azacytidine. The mechanism of action of 5-azacytidine involves its incorporation into DNA and RNA.[2] When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent global DNA hypomethylation.[4] This results in the re-expression of silenced tumor suppressor genes, promoting cell differentiation and apoptosis of malignant cells.[4] Its incorporation into RNA can also contribute to its cytotoxic effects by interfering with protein synthesis.[5]
dot
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro and In Vivo Data Summary
| Parameter | Cell Line/Animal Model | Value | Reference |
| Pharmacokinetics (as 2',3',5'-triacetyl-5-azacitidine - TAC) | |||
| Oral Bioavailability | C57BL/6 mice | Significantly improved over 5-azacytidine | [1][6] |
| Terminal Half-life (oral TAC-derived azacitidine) | C57BL/6 mice | 9.2 hours | [1] |
| Terminal Half-life (i.v. azacitidine) | C57BL/6 mice | 6.8 hours | [1] |
| In Vivo Efficacy (as 2',3',5'-triacetyl-5-azacitidine - TAC) | |||
| Median Survival (control) | L1210 Leukemia Model | 8 days | [1] |
| Median Survival (oral TAC 38 mg/kg) | L1210 Leukemia Model | 12 days (50% increase in lifespan) | [1] |
| Clinical Efficacy (of 5-azacytidine) | |||
| Overall Response Rate (RAEB/RAEB-T) | MDS Patients | 49% | [7][8] |
| Complete Remission (RAEB/RAEB-T) | MDS Patients | 12% | [7][8] |
| Partial Remission (RAEB/RAEB-T) | MDS Patients | 25% | [7][8] |
| Median Survival (all patients) | MDS Patients | 13.3 months | [7][8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on MDS cell lines.
Materials:
-
MDS cell lines (e.g., SKM-1, MOLM-13)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MDS cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Colony-Forming Cell (CFC) Assay
This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells from MDS patient bone marrow.
Materials:
-
Mononuclear cells (MNCs) isolated from bone marrow of MDS patients
-
This compound
-
MethoCult™ medium (e.g., H4434, STEMCELL Technologies)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Isolate MNCs from fresh bone marrow samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend MNCs in IMDM.
-
Add 1 x 10^5 MNCs to 1 mL of MethoCult™ medium containing various concentrations of this compound or vehicle control.
-
Vortex the tubes to ensure even cell distribution.
-
Dispense 1.1 mL of the cell suspension into each 35 mm culture dish.
-
Incubate the dishes for 14-16 days in a humidified incubator.
-
Score the number and type of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) using an inverted microscope.[9][10][11]
In Vivo Efficacy Study in an MDS Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of orally administered this compound in a patient-derived xenograft (PDX) model of MDS.[12]
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Cryopreserved bone marrow MNCs from an MDS patient
-
This compound formulated for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
Flow cytometry reagents for chimerism analysis
Procedure:
-
Irradiate NSG mice (e.g., 2.5 Gy) 24 hours before cell transplantation.
-
Thaw and wash the cryopreserved MDS patient MNCs.
-
Inject 5-10 x 10^6 MNCs intravenously into the tail vein of each mouse.
-
Monitor engraftment by analyzing peripheral blood for human CD45+ cells via flow cytometry at regular intervals (e.g., every 4 weeks).
-
Once engraftment is established (e.g., >1% human CD45+ cells), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage for a defined treatment period (e.g., 21 days).
-
Monitor animal health and body weight regularly.
-
At the end of the study, collect peripheral blood, bone marrow, and spleen for analysis of human chimerism, disease burden (e.g., blast percentage), and pharmacodynamic markers (e.g., DNA methylation).
dot
Caption: Workflow for an in vivo efficacy study in an MDS xenograft model.
DNA Methylation Analysis by Pyrosequencing
This protocol provides a method to quantify the methylation status of specific gene promoters in MDS cells treated with this compound.
Materials:
-
Genomic DNA isolated from treated and untreated MDS cells
-
Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen)
-
PCR primers (one biotinylated) for the target gene promoter
-
Pyrosequencing instrument (e.g., PyroMark Q24, Qiagen)
-
Sequencing primers
Procedure:
-
Isolate high-quality genomic DNA from MDS cells.
-
Perform bisulfite conversion of the genomic DNA according to the manufacturer's protocol. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[13]
-
Amplify the bisulfite-converted DNA using PCR with a biotinylated forward or reverse primer.[14]
-
Perform pyrosequencing using the biotinylated PCR product as a template and a specific sequencing primer. The instrument will quantify the percentage of methylation at each CpG site within the sequenced region.[13][14][15]
-
Analyze the data to determine the change in methylation levels in response to treatment with this compound.
Conclusion
This compound represents a promising orally bioavailable prodrug of 5-azacytidine for the treatment of MDS. Its improved pharmacokinetic profile may lead to enhanced efficacy and patient convenience. The provided protocols offer a framework for researchers to investigate the preclinical activity of this compound and to further elucidate its mechanism of action in MDS. Further studies are warranted to determine its efficacy in MDS-specific animal models and to establish optimal dosing and treatment schedules for potential clinical applications.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of treatment with 5-azacytidine on the in vivo and in vitro hematopoiesis in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 10. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Frontiers | Investigating resistance to 5-Azacytidine and Venetoclax in PDX models of MDS/AML [frontiersin.org]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Pyrosequencing quantified methylation level of miR-124 predicts shorter survival for patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: LC/MS/MS Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of the hydrolysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a prodrug of the epigenetic modifier 5-azacytidine (B1684299), using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). Due to the instability of 5-azacytidine in aqueous solutions, prodrugs like this compound are developed to improve stability and oral bioavailability. This document outlines the methodology for sample preparation, chromatographic separation, and mass spectrometric detection of the parent compound and its hydrolysis products.
Introduction
5-azacytidine is a potent DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes. However, its clinical utility is hampered by its poor stability in aqueous environments, leading to rapid hydrolysis and degradation. To overcome this limitation, prodrug strategies are employed, such as the synthesis of this compound. The benzoyl groups protect the ribose hydroxyls, increasing the compound's stability. In vivo, these groups are expected to be cleaved by esterases to release the active 5-azacytidine. Therefore, a robust analytical method to monitor the hydrolysis of the prodrug and the formation of the active compound is crucial for pharmacokinetic and drug metabolism studies.
The hydrolysis of this compound is a stepwise process, proceeding through di- and mono-benzoylated intermediates before yielding the active 5-azacytidine. This application note describes an LC/MS/MS method capable of separating and quantifying the tri-, di-, mono-benzoyl intermediates, and the final active compound, 5-azacytidine.
Experimental Protocols
Sample Preparation
-
Materials:
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
This compound standard
-
5-azacytidine standard
-
Internal Standard (IS) (e.g., isotopically labeled 5-azacytidine)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid (FA), LC/MS grade
-
Water, LC/MS grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Protocol for Plasma Samples:
-
Thaw plasma samples on ice to minimize degradation.
-
To a 100 µL aliquot of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of 10% acetonitrile in water with 0.1% formic acid.
-
Vortex briefly and transfer to an autosampler vial for LC/MS/MS analysis.
-
-
Protocol for In Vitro Hydrolysis Study:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the stock solution in PBS (pH 7.4) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Follow steps 4-8 from the plasma sample preparation protocol.
-
LC/MS/MS Conditions
-
Liquid Chromatography:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 1.0 20 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 557.2 | 437.1 | 25 |
| Di-benzoyl-5-azacytidine | 453.1 | 333.1 | 20 |
| Mono-benzoyl-5-azacytidine | 349.1 | 229.1 | 15 |
| 5-azacytidine | 245.1 | 113.1 | 20 |
| Internal Standard (e.g., 13C,15N2-5-azacytidine) | 248.1 | 116.1 | 20 |
Data Presentation
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an in vitro hydrolysis study of this compound in PBS at pH 7.4 and 37°C.
| Time (minutes) | This compound (%) | Di-benzoyl-5-azacytidine (%) | Mono-benzoyl-5-azacytidine (%) | 5-azacytidine (%) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 85.2 | 10.5 | 3.1 | 1.2 |
| 30 | 72.1 | 18.3 | 6.5 | 3.1 |
| 60 | 51.5 | 29.8 | 12.4 | 6.3 |
| 120 | 26.8 | 38.2 | 22.1 | 12.9 |
| 240 | 7.2 | 35.1 | 35.5 | 22.2 |
Visualizations
Hydrolysis Pathway of this compound
Caption: Stepwise hydrolysis of the prodrug to the active compound.
LC/MS/MS Experimental Workflow
Caption: Workflow for the LC/MS/MS analysis of plasma samples.
Discussion
The presented LC/MS/MS method provides a sensitive and selective approach for the simultaneous determination of this compound and its hydrolysis products. The use of a C18 column with a gradient elution allows for the effective separation of the highly hydrophobic benzoylated prodrug from its more polar metabolites and the final active compound, 5-azacytidine. The MRM transitions were chosen to ensure high specificity and sensitivity for each analyte.
The stability of this compound is significantly higher than that of 5-azacytidine, as indicated by the slow hydrolysis rate in PBS at physiological pH and temperature. This enhanced stability is a key characteristic of an effective prodrug, potentially leading to improved pharmacokinetic properties in vivo. The stepwise loss of the benzoyl groups is consistent with esterase-mediated hydrolysis.
Conclusion
This application note details a robust and reliable LC/MS/MS method for the analysis of this compound hydrolysis. The provided protocols and methodologies are suitable for use in preclinical and clinical drug development to assess the stability, pharmacokinetics, and metabolism of this promising 5-azacytidine prodrug. The method can be readily adapted for the analysis of samples from various biological matrices.
Application Notes and Protocols for Preparing Stock Solutions of 2',3',5'-Tri-o-benzoyl-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a cytidine (B196190) analog and a prodrug of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (B1684299).[1] The benzoyl groups enhance the compound's hydrophobicity and stability, facilitating its use in various experimental settings.[2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and maximizing the compound's efficacy. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
Table 1: Solubility Data for the Analogue 2',3',5'-triacetyl-5-azacytidine
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data is for 2',3',5'-triacetyl-5-azacytidine and serves as a reference.[4]
Based on its chemical structure, this compound is expected to be readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. The molecular weight of this compound is 556.5 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 5.565 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM stock solution, if you weighed 5.565 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a dry and dark environment.[5] When stored properly, the stock solution is expected to be stable for an extended period. The acetylated analogue, TAC, is stable for at least 4 years at -20°C.[4]
Safety and Handling Precautions
-
Personal Protective Equipment: Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound.
-
Ventilation: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Spills: In case of a spill, contain the material and clean the area with an appropriate solvent. Avoid generating dust.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
This compound acts as a prodrug for 5-azacytidine, which is a potent inhibitor of DNA methyltransferases (DNMTs). Upon cellular uptake and metabolic activation where the benzoyl groups are removed, the resulting 5-azacytidine is incorporated into DNA. This incorporation leads to the covalent trapping and subsequent degradation of DNMTs, resulting in the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.
Caption: Mechanism of action for this compound.
References
Application Notes and Protocols for Azacitidine Treatment in Glioma Models
A Note on 2',3',5'-Tri-o-benzoyl-5-azacytidine: While this document focuses on the application of azacitidine in glioma models, it is important to note that literature specifically detailing the use of its benzoylated prodrug, this compound, in this context is limited. Azacitidine and its acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine, have been more extensively studied. The protocols and data presented here are based on studies involving 5-azacytidine (B1684299), a potent DNA methyltransferase inhibitor. Researchers interested in this compound may consider these methodologies as a starting point for their investigations, adapting them as necessary for the specific physicochemical properties of the benzoylated compound.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. Epigenetic modifications, particularly DNA hypermethylation, play a crucial role in glioma pathogenesis by silencing tumor suppressor genes. 5-azacytidine (azacitidine), a nucleoside analog, acts as a DNA methyltransferase (DNMT) inhibitor, leading to DNA hypomethylation and re-expression of silenced genes.[1] This mechanism provides a strong rationale for its investigation as a therapeutic agent in glioma. Preclinical studies have demonstrated that azacitidine can reduce glioma cell growth, induce apoptosis, and inhibit cell migration.[2][3] Furthermore, it has shown efficacy in in vivo models, particularly in combination with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ), in IDH1 mutant gliomas.[4][5]
Data Presentation
In Vitro Efficacy of 5-Azacytidine on Glioblastoma Cell Lines
| Cell Line | Treatment | Endpoint | Result | Reference |
| U87MG | 5-azacytidine | Cell Viability | Decreased with increasing concentrations | [6] |
| U373MG | 5-azacytidine | Cell Viability | Decreased with increasing concentrations | [6] |
| Patient-derived C1 | 5-azacytidine | Cell Viability | Decreased with increasing concentrations | [6] |
| Patient-derived C2 | 5-azacytidine | Cell Viability | Decreased with increasing concentrations | [6] |
| U373MG | 5-azacytidine | Cell Migration | Significantly inhibited after 4 hours | [6] |
In Vivo Efficacy of 5-Azacytidine in Glioma Models
| Animal Model | Glioma Type | Treatment | Primary Outcome | Result | Reference |
| Intracerebral GBM Mouse Model | Patient-derived xenograft | 5-azacytidine | Tumor Growth | Significantly reduced | [2][3] |
| Intracerebral GBM Mouse Model | U87MG, U373MG | 5-azacytidine | Tumor Growth | Significantly reduced | [2] |
| Subcutaneous & Orthotopic PDX Model | IDH1 R132H mutant | 5-azacytidine | Survival | Extended survival | [4][5] |
| Subcutaneous & Orthotopic PDX Model | IDH1 R132H mutant | 5-azacytidine + TMZ | Survival | Enhanced therapeutic effect of TMZ | [4][5] |
| Mouse Model of Brain Metastasis | Triple-Negative Breast Cancer | Azacitidine (2.5 mg/kg) | Median Survival | Increased to 50 days (vs. 42 days for vehicle) | [7] |
| Mouse Model of Brain Metastasis | Triple-Negative Breast Cancer | Azacitidine (2.5 mg/kg) | Tumor Burden | Significantly reduced | [7] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed human glioblastoma cell lines (e.g., U87MG, U373MG) or patient-derived glioma cells in 96-well plates at a suitable density.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of 5-azacytidine. Include a vehicle control (e.g., PBS).
-
Incubation: Incubate the cells for a defined period (e.g., 3 days).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values as a percentage of the control to determine the effect of 5-azacytidine on cell viability.[6]
In Vitro Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Seed glioblastoma cells (e.g., U373MG) in 6-well plates and grow them to confluence.
-
Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing 5-azacytidine or a vehicle control.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0 and 4 hours).
-
Data Analysis: Measure the width of the scratch at different points and compare the migration distance between the treated and control groups. A larger space between migration fronts in the treated group indicates inhibition of cell migration.[6]
In Vivo Xenograft Studies in Mice
-
Animal Models: Utilize immunodeficient mice (e.g., nude mice) for subcutaneous or intracerebral tumor implantation.
-
Cell Implantation:
-
Subcutaneous Model: Inject human glioblastoma cells (e.g., U87MG) suspended in a suitable medium (e.g., PBS) into the flank of the mice.
-
Intracerebral Model: Stereotactically inject glioblastoma cells into the brain of the mice.
-
-
Tumor Growth Monitoring:
-
Subcutaneous Model: Measure tumor volume regularly using calipers.
-
Intracerebral Model: Monitor animal health and survival. Tumor growth can be assessed using imaging techniques like bioluminescence imaging (BLI) if luciferase-expressing cells are used.[7]
-
-
Treatment Administration: Once tumors are established, treat the mice with 5-azacytidine (e.g., 2.5 mg/kg body weight) or a vehicle control via a suitable route (e.g., intraperitoneal injection).[7] Combination therapies with agents like temozolomide can also be evaluated.[4]
-
Endpoint Analysis:
Visualizations
Caption: Mechanism of 5-Azacytidine in Glioma Treatment.
Caption: Workflow for In Vivo Glioma Xenograft Studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Treatment with 5-azacitidine delay growth of glioblastoma xenografts: a potential new treatment approach for glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation and epigenetic modification with 5-azacytidine reduces IDH1 mutant glioma growth in combination with temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demethylation and epigenetic modification with 5-azacytidine reduces IDH1 mutant glioma growth in combination with temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypomethylating Agent Azacitidine Is Effective in Treating Brain Metastasis Triple-Negative Breast Cancer Through Regulation of DNA Methylation of Keratin 18 Gene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 2',3',5'-Tri-o-benzoyl-5-azacytidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine (TBA). The focus of this guide is to address challenges related to its limited solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBA) and why is its aqueous solubility a concern?
A1: this compound is a prodrug of the DNA methyltransferase inhibitor, 5-azacytidine (B1684299). The benzoyl groups attached to the ribose sugar increase the molecule's hydrophobicity and stability, particularly in organic solvents. This chemical modification, however, significantly reduces its solubility in aqueous solutions, which can pose a challenge for in vitro and in vivo experimental setups that require a soluble form of the compound.
Q2: What is the expected aqueous solubility of TBA?
Q3: How is TBA metabolized to its active form, 5-azacytidine?
A3: TBA is designed to be metabolized in vivo by esterase enzymes, which are abundant in the liver. These enzymes hydrolyze the ester bonds, cleaving the benzoyl groups and releasing the active drug, 5-azacytidine, into circulation. This metabolic conversion is a critical step for the therapeutic activity of TBA.
Troubleshooting Guide: Improving TBA Solubility
This guide provides systematic approaches to address common issues encountered when preparing aqueous solutions of TBA for experimental use.
Issue 1: TBA precipitates out of solution upon addition to aqueous buffer.
This is the most common issue and is due to the hydrophobic nature of the TBA molecule. The following troubleshooting steps can be taken:
1. Initial Dissolution in an Organic Solvent (Co-solvent Strategy)
-
Explanation: The most straightforward approach is to first dissolve TBA in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a widely used technique for poorly water-soluble compounds.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).
-
Workflow:
-
Prepare a high-concentration stock solution of TBA in your chosen organic solvent (e.g., 10 mM, 50 mM, or higher, depending on the solvent's capacity).
-
For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration.
-
Crucially, ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Caption: Workflow for dissolving TBA using a co-solvent.
2. pH Adjustment
-
Explanation: The solubility of compounds with ionizable groups can be influenced by the pH of the solution. While TBA itself does not have readily ionizable groups, the stability of the parent drug, 5-azacytidine, is pH-dependent. The solubility of the analogous prodrug, TAC, has also been shown to vary with pH.
-
Considerations:
-
Assess the pH compatibility of your experimental system.
-
Prepare buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4) and test the solubility of TBA.
-
Be aware that extreme pH values can lead to the hydrolysis of the benzoyl ester groups, prematurely releasing 5-azacytidine.
-
3. Use of Surfactants
-
Explanation: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like TBA, increasing their apparent solubility.
-
Recommended Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 are often used in biological experiments due to their lower toxicity compared to ionic surfactants.
-
General Protocol:
-
Prepare the aqueous buffer containing the desired concentration of the surfactant.
-
Add the TBA (or a concentrated stock in a co-solvent) to the surfactant-containing buffer.
-
Mix thoroughly. The optimal surfactant concentration will need to be determined empirically but typically ranges from 0.1% to 2% (w/v).
-
Issue 2: The prepared TBA solution is not stable and forms a precipitate over time.
This can be due to the slow kinetics of precipitation or potential degradation of the compound.
1. Temperature Control
-
Explanation: Solubility is often temperature-dependent. For some compounds, a slight increase in temperature can enhance solubility.
-
Action: Gently warm the solution (e.g., to 37°C) during preparation. However, be cautious as elevated temperatures can accelerate the hydrolysis of TBA. It is advisable to prepare fresh solutions for each experiment.
2. Use of Complexing Agents (Cyclodextrins)
-
Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like TBA, thereby increasing their aqueous solubility and stability.
-
Recommended Cyclodextrins: β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
General Protocol:
-
Prepare a solution of the cyclodextrin (B1172386) in the aqueous buffer.
-
Add TBA to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex. The required molar ratio of cyclodextrin to TBA will need to be determined experimentally.
-
Caption: Formation of a water-soluble TBA-cyclodextrin complex.
Quantitative Data Summary
As a reference for researchers, the following table summarizes the solubility data for the active metabolite, 5-azacytidine, and its acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC). This data can serve as a helpful proxy for understanding the potential solubility behavior of TBA.
| Compound | Solvent/Condition | Solubility |
| 5-Azacytidine | PBS (pH 7.2) | ~10 mg/mL |
| Ethanol | ~30 mg/mL | |
| DMSO | ~30 mg/mL | |
| Dimethylformamide | ~30 mg/mL | |
| 2',3',5'-triacetyl-5-azacytidine (TAC) | pH 1 | 40 mg/mL |
| pH 3 | 25 mg/mL | |
| pH 5 | 30 mg/mL | |
| pH 7 | 30 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM TBA Stock Solution in DMSO
Materials:
-
This compound (TBA) powder (MW: 556.53 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh out 5.57 mg of TBA powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM TBA Working Solution in Cell Culture Medium
Materials:
-
10 mM TBA stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Calculate the volume of the 10 mM TBA stock solution needed. For example, to make 10 mL of a 100 µM working solution:
-
(V1)(10,000 µM) = (10,000 µL)(100 µM)
-
V1 = 100 µL
-
-
Add 9.9 mL of pre-warmed cell culture medium to a sterile 15 mL conical tube.
-
Add 100 µL of the 10 mM TBA stock solution to the medium.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 1% (v/v). For sensitive cell lines, a lower final DMSO concentration may be necessary, which would require a more concentrated initial stock solution or serial dilutions.
-
Use the working solution immediately for your experiment.
Signaling Pathway and Mechanism of Action
TBA acts as a prodrug for 5-azacytidine, which is a DNA methyltransferase (DNMT) inhibitor. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine at different pH
This guide provides technical support for researchers and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine, focusing on its stability at different pH levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a prodrug of the DNA methyltransferase inhibitor 5-azacytidine (B1684299).[1] The benzoyl groups are attached to the ribose sugar moiety to increase the compound's stability and hydrophobicity, which can improve its handling, formulation, and pharmacokinetic properties.[2] The parent drug, 5-azacytidine, is known to be highly unstable in aqueous solutions, particularly in alkaline media.[3] Understanding the pH-dependent stability of the benzoylated prodrug is critical for designing robust experimental protocols, developing stable formulations, and ensuring consistent delivery of the active compound.
Q2: How does the stability of this compound compare to its acetylated analog, TAC (2',3',5'-triacetyl-5-azacytidine)?
A2: Benzoyl protecting groups are known to offer greater resistance to premature hydrolysis compared to acetyl groups.[2] Therefore, this compound is expected to be more stable across a range of pH values than its acetylated counterpart, TAC. This enhanced stability is advantageous for multi-step chemical syntheses and pharmaceutical production.[2]
Q3: What is the expected degradation pathway of this compound in aqueous solutions?
A3: The degradation is expected to occur via a stepwise hydrolysis of the benzoyl ester groups, primarily mediated by esterases in biological systems or by pH-dependent hydrolysis in aqueous buffers.[2] This process sequentially releases the benzoyl groups, forming di- and mono-benzoyl intermediates before ultimately yielding the active parent compound, 5-azacytidine.[2] The 5-azacytidine itself can then undergo further degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | The solution pH is too high (alkaline). The parent compound, 5-azacytidine, is known to decompose quickly in alkaline media. | Prepare fresh solutions before use. Buffer your solution to a slightly acidic or neutral pH (e.g., pH 5.0-6.5), where the parent drug exhibits maximum stability.[3] Store stock solutions at low temperatures (-20°C or -80°C). |
| Inconsistent results in cell-based assays | The compound is degrading in the culture medium over the course of the experiment. Standard cell culture media is typically buffered to pH 7.2-7.4. | Minimize the pre-incubation time of the compound in the medium. Consider a medium change with freshly diluted compound for long-term experiments. Run a time-course experiment to assess the compound's stability under your specific assay conditions. |
| Unexpected peaks in HPLC/LC-MS analysis | These may correspond to hydrolysis intermediates (di- and mono-benzoyl-5-azacytidine) or degradation products of the parent 5-azacytidine. | Characterize the unexpected peaks using mass spectrometry to confirm their identity. Refer to the expected degradation pathway. Adjust analytical methods to quantify both the parent prodrug and its key metabolites. |
Data Presentation: Stability Profile
Table 1: Stability of the Analog 2',3',5'-triacetyl-5-azacytidine (TAC) at 25°C.
| pH | Time | TAC (%) | Di-acetyl (%) | Mono-acetyl (%) | 5-Azacytidine (%) |
| pH 1.0 | 1 hr | 99 | 1 | 0 | 0 |
| 3 hr | 74 | 22 | 4 | 0 | |
| 6 hr | 38 | 41 | 21 | 0 | |
| 29 hr | 1 | 22 | 31 | 46 | |
| pH 3.0 | 1 hr | 97 | 3 | 0 | 0 |
| 3 hr | 96 | 4 | 0 | 0 | |
| pH 7.4 | 29 hr | ~70 | \multicolumn{2}{c}{~30} | 0 |
Note: Data is for the acetylated analog (TAC) and serves as a reference. This compound is expected to be more stable.
Experimental Protocols
Protocol: pH-Dependent Stability Assessment
This protocol outlines a method to determine the stability of this compound in various aqueous buffer solutions.
-
Preparation of Buffers: Prepare a series of buffers at desired pH values (e.g., pH 1, 3, 5, 7.4). Common choices include 2% Phosphoric acid for pH 1, 0.1% Formic Acid for pH 3, and phosphate-buffered saline (PBS) for pH 7.4.
-
Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).
-
Incubation: Dilute the stock solution into each pH buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 3, 6, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching (Optional but Recommended): Immediately mix the aliquot with a cold organic solvent like acetonitrile (B52724) to stop further degradation, especially for samples from higher pH buffers.[4]
-
Analysis: Analyze the samples using a validated reverse-phase HPLC or LC/MS/MS method. The method should be capable of separating the parent compound from its potential hydrolysis products (di-benzoyl, mono-benzoyl, and 5-azacytidine).
-
Data Calculation: Quantify the peak areas corresponding to the parent compound and its degradation products at each time point. Calculate the percentage of the parent compound remaining relative to the amount at time zero.
Visualizations
Caption: Workflow for assessing compound stability at different pH values.
Caption: Stepwise hydrolysis of the prodrug to the active compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
preventing premature hydrolysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature hydrolysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are the benzoyl groups important?
A1: this compound is a benzoylated prodrug of the DNA methyltransferase inhibitor 5-azacytidine (B1684299). The benzoyl groups at the 2', 3', and 5' positions of the ribose sugar serve as protecting groups. These groups increase the compound's hydrophobicity and offer greater resistance to premature hydrolysis compared to other protecting groups like acetyls. This enhanced stability is crucial for experimental consistency and for in vivo applications where the compound must reach its target before being converted to the active 5-azacytidine, a process expected to occur via esterase-mediated hydrolysis primarily in the liver.
Q2: What are the main factors that contribute to the hydrolysis of this compound?
A2: The primary factors leading to the hydrolysis of the benzoyl ester bonds and the degradation of the 5-azacytidine core are:
-
pH: The ester linkages are susceptible to hydrolysis under both acidic and, more significantly, basic conditions. The 5-azacytidine ring itself is also unstable, particularly in alkaline media.
-
Temperature: Elevated temperatures dramatically accelerate the rate of hydrolysis for both the ester groups and the 5-azacytidine moiety.
-
Aqueous Solutions: Prolonged exposure to water can lead to hydrolysis. The 5-azacytidine component is known to be unstable in aqueous environments.
Q3: How can I detect and quantify the hydrolysis of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common method for analyzing the purity of this compound and quantifying its hydrolysis products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the degradation process.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low activity or inconsistent results. | Premature hydrolysis of the compound to less active or inactive forms. | 1. Prepare solutions fresh before each experiment.2. Use anhydrous organic solvents for stock solutions.3. Minimize the time the compound is in aqueous solutions.4. Control the pH of aqueous buffers to be near neutral (pH ~7.0), where the parent 5-azacytidine is most stable.[1][2] |
| Precipitation of the compound in aqueous media. | This compound is hydrophobic due to the benzoyl groups. | 1. Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous medium.2. Ensure the final concentration of the organic solvent is compatible with your experimental system.3. Use gentle warming and sonication to aid dissolution, but avoid high temperatures. |
| Appearance of extra peaks in HPLC chromatogram. | These may correspond to hydrolysis products such as mono- and di-benzoyl-5-azacytidine, and the final active compound, 5-azacytidine. | 1. Compare the chromatogram to a reference standard if available.2. If standards are unavailable, consider the expected elution order (more benzoyl groups will lead to longer retention times in reverse-phase HPLC).3. Use HPLC-MS to identify the molecular weights of the degradation products. |
| Difficulty in dissolving the compound. | The compound is a solid that may require specific conditions for solubilization. | 1. Refer to the supplier's instructions for recommended solvents.2. Start with a small volume of a strong organic solvent like DMSO.3. Vortex and gently warm if necessary. |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and exposure to light and moisture.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for HPLC Analysis of Hydrolysis
This protocol is adapted from methods used for similar acylated nucleosides and 5-azacytidine. Optimization for this compound may be required.
-
Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm (for UV detection)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 30%) and increase to a high percentage (e.g., 95%) over 15-20 minutes to elute the hydrophobic, benzoylated compound and its less hydrophobic hydrolysis products.
-
A re-equilibration step at the initial mobile phase composition is necessary between injections.
-
-
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer or medium to be tested.
-
At specified time points, take an aliquot of the sample.
-
Quench the hydrolysis by diluting the sample in a cold, organic solvent-rich solution (e.g., the initial mobile phase) to prevent further degradation.
-
If necessary, centrifuge the sample to remove any precipitates before injection.
-
Quantitative Data Summary
Table 1: Stability of 5-Azacytidine in Aqueous Solutions (Data extrapolated from kinetic studies of 5-azacytidine)
| pH | Temperature (°C) | Stability |
| Acidic | 25 | Moderately stable |
| 7.0 | 25 | Most stable |
| Alkaline | 25 | Rapid decomposition |
| 7.4 | 37 | Degradation almost complete in ~150 minutes |
Note: The benzoyl groups are expected to confer greater stability than what is shown for the unprotected 5-azacytidine.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
Technical Support Center: Optimizing 2',3',5'-Tri-o-benzoyl-5-azacytidine Dosage for Cell Lines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 2',3',5'-Tri-o-benzoyl-5-azacytidine in cell culture experiments. The focus is on dosage optimization and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a benzoylated prodrug of the epigenetic modifier 5-azacytidine (B1684299). The benzoyl groups increase the compound's lipophilicity, potentially enhancing its cellular uptake. Once inside the cell, these groups are expected to be cleaved by intracellular esterases to release the active compound, 5-azacytidine. 5-azacytidine is a hypomethylating agent that incorporates into DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs) and subsequent re-expression of silenced genes.
Q2: I cannot find specific dosage recommendations for this compound for my cell line. Where should I start?
Direct dosage recommendations for this specific prodrug are not widely published. The optimization process should focus on the effective concentration of the active compound, 5-azacytidine. Therefore, it is recommended to perform a dose-response experiment based on typical concentrations of 5-azacytidine used for your cell type. The key is to determine the concentration of the prodrug that yields the desired effect of the active form.
Q3: How do I prepare and store this compound?
Due to its chemical nature, this compound should be dissolved in an organic solvent such as DMSO to create a stock solution. It is advisable to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in aqueous cell culture media is limited, so fresh dilutions should be prepared for each experiment.
Troubleshooting Guide
Problem 1: High Cell Toxicity or Death Observed
High levels of cytotoxicity are a common issue when working with cytotoxic compounds like 5-azacytidine and its prodrugs.
Possible Causes:
-
Concentration is too high: The administered dose of the prodrug releases a lethal amount of 5-azacytidine.
-
Treatment duration is too long: Prolonged exposure can lead to irreversible cellular damage.
-
Cell line is highly sensitive: Different cell lines exhibit varying sensitivities to DNMT inhibitors.
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
Solutions:
-
Perform a Dose-Response Curve: Test a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with concentrations lower than those typically reported for 5-azacytidine.
-
Optimize Treatment Duration: Evaluate shorter exposure times. For example, treat cells for 24, 48, and 72 hours to find the optimal window for the desired effect with minimal toxicity.
-
Control for Solvent Effects: Ensure the final concentration of the solvent in the cell culture medium is consistent across all treatments (including vehicle controls) and is below the toxic threshold (typically <0.5% for DMSO).
Problem 2: No Observable Effect on Gene Expression or Demethylation
If you do not observe the expected changes in gene expression or DNA methylation, consider the following.
Possible Causes:
-
Concentration is too low: The dose of the prodrug is insufficient to produce an effective intracellular concentration of 5-azacytidine.
-
Inefficient prodrug conversion: The cell line may have low intracellular esterase activity, leading to poor conversion of the prodrug to its active form.
-
Insufficient treatment or recovery time: The effects of hypomethylation on gene expression can be delayed.
-
Compound degradation: The compound may have degraded due to improper storage or handling.
Solutions:
-
Increase the Concentration: Based on your initial dose-response data, try higher concentrations of the prodrug.
-
Verify Prodrug Activation: If possible, use an analytical method like LC-MS to measure the intracellular conversion of the prodrug to 5-azacytidine. Alternatively, run a parallel experiment with 5-azacytidine to confirm that the downstream pathway is responsive in your cell line.
-
Extend Post-Treatment Recovery: After treatment, allow cells to recover in fresh medium for several days, as the re-expression of silenced genes can take time.
-
Use Freshly Prepared Solutions: Always prepare fresh dilutions of the compound from a properly stored stock solution for each experiment.
Experimental Protocols & Data
Protocol: Determining Optimal Dosage via Dose-Response Assay
This protocol outlines a general workflow for optimizing the dosage of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in culture medium. Also, prepare a 2x vehicle control (e.g., DMSO in medium).
-
Cell Treatment: Remove the existing medium from the cells and add the 2x compound dilutions.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or MTT assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Table 1: Example Dose Ranges of 5-Azacytidine in Various Cell Lines
The following table provides typical concentration ranges for the active compound, 5-azacytidine, which can serve as a starting point for optimizing the dosage of its prodrug.
| Cell Line Type | Cancer Type | Typical 5-Azacytidine Concentration Range | Notes |
| HL-60 | Leukemia | 0.5 - 5 µM | Highly sensitive |
| K562 | Leukemia | 1 - 10 µM | |
| A549 | Lung Cancer | 5 - 25 µM | |
| MCF-7 | Breast Cancer | 1 - 20 µM | |
| PC-3 | Prostate Cancer | 5 - 50 µM | Often more resistant |
Note: These are approximate ranges. The optimal concentration for this compound will need to be determined empirically.
Visual Guides
Metabolic Activation Pathway
Caption: Intracellular activation of the prodrug to its active form, 5-azacytidine.
Experimental Workflow for Dosage Optimization
Caption: A stepwise workflow for determining the optimal dosage and treatment time.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common experimental outcomes.
Technical Support Center: 2',3',5'-Tri-o-benzoyl-5-azacytidine Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to yield 5-azacytidine (B1684299).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most frequently employed methods for removing the benzoyl protecting groups from this compound involve basic hydrolysis. Common reagents include ammonia (B1221849) in methanol (B129727), sodium methoxide (B1231860) in methanol, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2][3] These methods are effective at cleaving the ester linkages of the benzoyl groups.
Q2: Why is the choice of deprotection reagent important?
A2: The choice of reagent is critical due to the sensitivity of the 5-azacytidine product. The triazine ring in 5-azacytidine is susceptible to hydrolytic degradation, especially in aqueous or acidic conditions. Therefore, deprotection methods must be carefully selected to ensure efficient removal of the benzoyl groups while minimizing degradation of the final product.
Q3: I am observing low yields of 5-azacytidine after deprotection. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete Deprotection: The reaction time or temperature may be insufficient for complete removal of all three benzoyl groups.
-
Product Degradation: The 5-azacytidine product is known to be unstable.[3] Exposure to harsh basic conditions for extended periods, or to acidic conditions during workup, can lead to degradation.
-
Impure Starting Material: The presence of impurities in the starting this compound can lead to side reactions and lower yields.
-
Workup and Purification Issues: The purification process, if not optimized, can result in significant product loss. 5-azacytidine has some aqueous solubility, which can complicate extraction and isolation.
Q4: How can I monitor the progress of the deprotection reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material and a reference standard of 5-azacytidine (if available), you can track the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Multiple spots on TLC corresponding to partially deprotected intermediates) | Insufficient reaction time or temperature. Inadequate concentration of the deprotection reagent. | Increase the reaction time and/or temperature gradually while monitoring by TLC. Use a higher concentration of the deprotection reagent. |
| Low Yield of Final Product | Product degradation due to prolonged exposure to basic conditions. Degradation during workup (e.g., exposure to acidic pH). Inefficient extraction or purification. | Optimize the reaction time to ensure complete deprotection without unnecessary delay. Neutralize the reaction mixture carefully during workup, avoiding strongly acidic conditions. Use a suitable solvent system for extraction and consider alternative purification methods like column chromatography with an appropriate stationary and mobile phase. |
| Presence of Impurities in the Final Product | Side reactions occurring during deprotection. Co-elution of impurities during chromatography. | Ensure the starting material is of high purity. Optimize the deprotection conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. Adjust the chromatography conditions (e.g., solvent gradient, different column) to improve separation. |
| Difficulty in Isolating the Product | The product may be partially soluble in the workup solvents. The product may not crystallize easily. | Carefully select extraction solvents to maximize product recovery. After purification, try different solvent systems for crystallization or consider lyophilization if the product is water-soluble. |
Experimental Protocols
Below are detailed methodologies for common deprotection experiments.
Method 1: Deprotection using Ammonia in Methanol
-
Dissolution: Dissolve this compound in anhydrous methanol in a pressure-rated vessel.
-
Reagent Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution until saturation, or add a pre-made solution of ammonia in methanol (typically 7N).
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Deprotection using Sodium Methoxide in Methanol
-
Dissolution: Dissolve this compound in anhydrous methanol.
-
Reagent Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Neutralization: Once the reaction is complete, neutralize the mixture with an acidic resin or by careful addition of a weak acid (e.g., acetic acid).
-
Workup: Filter off the resin (if used) and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization.[4]
Visualizations
Caption: General workflow for the deprotection of this compound.
References
purification of 5-azacytidine from 2',3',5'-Tri-o-benzoyl-5-azacytidine
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 5-azacytidine (B1684299) from its protected intermediate, 2',3',5'-Tri-o-benzoyl-5-azacytidine.
Experimental Workflow and Protocols
The conversion of this compound to pure 5-azacytidine is a two-stage process involving the removal of benzoyl protecting groups (deprotection) followed by purification, typically via recrystallization.
Technical Support Center: Oral Administration of 5-Azacytidine Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental work with oral 5-azacytidine (B1684299) prodrugs.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your in vitro and in vivo experiments with 5-azacytidine and its prodrugs.
Issue 1: Low or inconsistent oral bioavailability of 5-azacytidine in animal models.
-
Possible Cause A: Degradation of the prodrug or active 5-azacytidine in the formulation.
-
Troubleshooting Tip: 5-azacytidine is notoriously unstable in aqueous solutions.[1][2][3] Prepare formulations immediately before administration. If the formulation must be prepared in advance, store it at 2-8°C and use it within a few hours.[3] For longer-term storage, consider non-aqueous solvents like DMSO, although their suitability for oral administration needs careful consideration.[4]
-
-
Possible Cause B: Hydrolysis in the gastrointestinal (GI) tract.
-
Troubleshooting Tip: The aqueous environment of the GI tract can lead to the hydrolysis of 5-azacytidine and some of its prodrugs. Consider enteric-coated formulations to protect the compound from the acidic environment of the stomach.
-
-
Possible Cause C: Enzymatic degradation in the gut and liver.
-
Troubleshooting Tip: 5-azacytidine is rapidly deactivated by cytidine (B196190) deaminase. Prodrug strategies, such as acylation (e.g., 2′,3′,5′-triacetyl-5-azacytidine), can protect the molecule from enzymatic degradation, leading to improved bioavailability.
-
-
Possible Cause D: Poor absorption across the intestinal membrane.
-
Troubleshooting Tip: 5-azacytidine's hydrophilicity can limit its passive diffusion across the gut wall. Lipophilic prodrugs can enhance membrane permeability.[5] Evaluate the permeability of your prodrug using in vitro models like Caco-2 cell monolayers.
-
Issue 2: High variability in plasma concentrations of 5-azacytidine between subjects.
-
Possible Cause A: Inter-individual differences in metabolic enzyme activity.
-
Troubleshooting Tip: The activity of enzymes like cytidine deaminase can vary between individuals, leading to different rates of drug metabolism. Consider using a deaminase inhibitor like tetrahydrouridine (B1681287) (THU) in your experimental design to reduce this variability, though this adds another variable to the study.[6]
-
-
Possible Cause B: Inconsistent formulation and dosing.
-
Troubleshooting Tip: Ensure your formulation is homogenous and that the dosing procedure is consistent across all animals. For oral gavage, ensure the correct volume is administered each time.
-
-
Possible Cause C: Food effects.
-
Troubleshooting Tip: The presence of food in the GI tract can affect drug absorption. Standardize the fasting and feeding schedule of your animals to minimize this variability.
-
Issue 3: Difficulty in quantifying 5-azacytidine and its prodrugs in biological samples.
-
Possible Cause A: Instability of the analytes in the collected samples.
-
Possible Cause B: Inadequate sensitivity of the analytical method.
-
Possible Cause C: Interference from matrix components.
-
Troubleshooting Tip: Optimize your sample preparation method (e.g., solid-phase extraction) to remove interfering substances from the biological matrix.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of 5-azacytidine?
A1: The primary challenges are its poor chemical stability in aqueous solutions, leading to hydrolysis, and its rapid enzymatic degradation by cytidine deaminase in the gut and liver. These factors contribute to its low and variable oral bioavailability, which has been reported to be around 11-20% in humans for some oral formulations.[8][9][10][11]
Q2: How do prodrugs of 5-azacytidine address these challenges?
A2: Prodrugs are designed to improve the oral delivery of 5-azacytidine by masking the functional groups susceptible to degradation and by increasing its lipophilicity.[5][12] For example, acetylated prodrugs like 2′,3′,5′-triacetyl-5-azacytidine (TAC) have shown improved stability, solubility, and bioavailability in preclinical studies. These prodrugs are designed to be stable in the GI tract and are later converted to the active 5-azacytidine in the body.
Q3: What is the mechanism of action of 5-azacytidine?
A3: 5-azacytidine is a hypomethylating agent. It gets incorporated into DNA and RNA.[13] When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[14] This can lead to the re-expression of silenced tumor suppressor genes. At higher doses, it is directly cytotoxic.[7]
Q4: How stable is 5-azacytidine in different solutions?
A4: 5-azacytidine is very unstable in aqueous solutions, and its degradation is pH and temperature-dependent.[1][2][15] It is most stable at a pH of around 6.5-7.0.[1][16] In aqueous solution at room temperature, significant degradation can occur within hours.[16] It is more stable in organic solvents like DMSO.[4]
Q5: What are the key pharmacokinetic parameters to consider for oral 5-azacytidine prodrugs?
A5: Key parameters include oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2). For a successful oral prodrug, you would expect to see a significant increase in F% and potentially a longer t1/2 compared to oral 5-azacytidine.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and pharmacokinetics of 5-azacytidine and a representative prodrug, 2′,3′,5′-triacetyl-5-azacytidine (TAC).
Table 1: Physicochemical and Stability Properties of 5-Azacytidine
| Property | Value | Reference |
| Molecular Weight | 244.20 g/mol | [16] |
| Solubility in Water | 12-14 mg/mL | [4] |
| Solubility in DMSO | 25-52.7 mg/mL | [4] |
| Optimal pH for Stability | 6.5 - 7.0 | [1][16] |
| Half-life in PBS (pH 7.4, 50°C) | 90 minutes | [2] |
Table 2: Comparative Pharmacokinetics of 5-Azacytidine and its Prodrug (TAC) in a Preclinical Model
| Parameter | Oral 5-Azacytidine (from TAC) | IV 5-Azacytidine | Reference |
| Terminal Half-life (T1/2) | 9.2 hours | 6.8 hours | |
| Absolute Bioavailability | 58% | N/A | |
| Permeability Coefficient (x 10⁻⁶ cm/s) | 5-7 (for TAC) | 1-3 (for 5-azacytidine) |
Experimental Protocols
Protocol 1: Quantification of 5-Azacytidine in Plasma using LC-MS/MS
This protocol is a generalized procedure based on published methods.[6][7]
-
Sample Collection and Handling:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
Condition an Oasis MCX solid-phase extraction plate with methanol (B129727) followed by water.[6]
-
Load the plasma sample onto the plate.
-
Wash the plate with an appropriate buffer (e.g., 0.1% formic acid in water).
-
Elute the analyte using a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: YMC J'sphere M80 C18 column or equivalent.[6]
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and formic acid (e.g., 15:85:0.1, v/v/v).[6]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-azacytidine and an internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of 5-azacytidine in the samples by interpolating from the calibration curve.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of 5-azacytidine prodrugs.[17]
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, HL-60) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the 5-azacytidine prodrug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well.
-
Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Visualizations
Caption: Logical relationship of challenges and prodrug strategies for oral 5-azacytidine.
Caption: Experimental workflow for a pharmacokinetic study of an oral 5-azacytidine prodrug.
Caption: Simplified mechanism of action of 5-azacytidine.
References
- 1. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Azacytidine | 320-67-2 [chemicalbook.com]
- 5. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sifisheriessciences.com [sifisheriessciences.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I Study of Oral Azacitidine in Myelodysplastic Syndromes, Chronic Myelomonocytic Leukemia, and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biological effects of 5-azacytidine in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
long term storage conditions for 2',3',5'-Tri-o-benzoyl-5-azacytidine
Technical Support Center: 2',3',5'-Tri-o-benzoyl-5-azacytidine
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability of the solid compound, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. While the benzoyl groups enhance stability compared to the parent compound, 5-azacytidine (B1684299), low-temperature storage is a standard precaution for preserving the integrity of complex organic molecules. The solid form of 5-azacytidine is stable at -20°C[1].
Q2: How should I store solutions of this compound?
Due to the inherent instability of the 5-azacytidine ring system in aqueous solutions, it is strongly advised to prepare solutions fresh for each experiment. The parent compound, 5-azacytidine, is very unstable in aqueous solutions, with significant degradation occurring within hours at room temperature[2]. While the tri-benzoyl derivative is expected to be more stable, prolonged storage in solution, especially in protic solvents, is not recommended. If a stock solution must be prepared, use an anhydrous aprotic solvent like DMSO and store at -80°C. For 5-azacytidine, stock solutions in DMSO can be stored for up to 2 years at -80°C[1].
Q3: What signs of degradation should I look for?
Degradation of this compound may not be visually apparent. The primary method to assess purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the color of the solid material or the appearance of precipitates in a solution could also indicate degradation.
Q4: Can I store the compound at room temperature?
Short-term storage of the solid material at room temperature for the duration of weighing and handling is generally acceptable. However, for long-term storage, this is not recommended. The parent compound, 5-azacytidine, shows stability for at least 30 days at 25°C in its bulk form, but refrigeration is still recommended to prevent degradation at elevated temperatures[3]. Given the added benzoyl groups, this compound is likely more stable, but adherence to colder storage conditions is a best practice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Verify the purity of the solid compound using an appropriate analytical method (e.g., HPLC). |
| Difficulty dissolving the compound | The compound may have degraded or absorbed moisture. | Ensure the use of a high-purity, anhydrous solvent. If solubility issues persist, assess the compound's purity. |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Presence of degradation products. | Review storage conditions and solution preparation protocols. Compare the data to a reference standard if available. |
Storage Condition Summary
| Compound Form | Solvent | Storage Temperature | Expected Stability |
| Solid | N/A | -20°C | High (Years) |
| Solid | N/A | 2-8°C | Moderate (Months) |
| Solution | Anhydrous DMSO | -80°C | Good (Months to Years)[1] |
| Solution | Aqueous Buffers | Not Recommended | Very Low (Hours)[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile, dry container.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Logical Workflow for Storage Decision
Caption: Decision tree for the storage of this compound.
References
Validation & Comparative
A Comparative Analysis of the Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine and 2',3',5'-triacetyl-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of two prominent prodrugs of the DNA methyltransferase inhibitor 5-azacytidine (B1684299): 2',3',5'-Tri-o-benzoyl-5-azacytidine and 2',3',5'-triacetyl-5-azacytidine. Understanding the stability profiles of these compounds is critical for their handling, formulation, and therapeutic application. This document summarizes available experimental data, outlines detailed methodologies for stability assessment, and visualizes key concepts.
Executive Summary
Both this compound and 2',3',5'-triacetyl-5-azacytidine (TAC) are designed to improve the poor stability and bioavailability of the parent compound, 5-azacytidine. The primary difference in their stability lies in the nature of their acyl protecting groups. The benzoyl groups in the former offer greater steric hindrance and hydrophobicity, leading to a higher resistance to premature hydrolysis compared to the acetyl groups in TAC. While direct comparative kinetic data is limited, the available literature suggests that the benzoyl derivative is chemically more stable.
Data Presentation: Stability Comparison
| Feature | This compound | 2',3',5'-triacetyl-5-azacytidine (TAC) | 5-Azacytidine (Parent Compound) |
| Protecting Groups | Benzoyl | Acetyl | None |
| Relative Chemical Stability | Higher resistance to premature hydrolysis due to steric bulk and hydrophobicity of benzoyl groups. | Less resistant to hydrolysis compared to the benzoyl analog. Designed for conversion to the active drug. | Highly unstable in aqueous solutions, undergoes rapid hydrolysis.[1] |
| Hydrolysis Products | Stepwise deprotection to mono- and di-benzoyl intermediates, ultimately releasing 5-azacytidine. | Rapidly deacetylated to mono- and di-acetyl intermediates and then to 5-azacytidine. 99% hydrolysis to the parent compound reported within 24 hours under certain conditions. | Reversible formation of N-(formylamidino)-N'-β-D-ribofuranosylurea, followed by irreversible degradation to 1-β-D-ribofuranosyl-3-guanylurea.[2] |
| Key Stability Factor | Resistance of the benzoyl ester linkages to hydrolysis. | Lability of the acetyl ester linkages, facilitating prodrug conversion. | Susceptibility of the triazine ring to nucleophilic attack by water.[3] |
| In Vivo Conversion | Anticipated to be hydrolyzed by esterases, primarily in the liver, to release 5-azacytidine. | Rapidly deacetylated in vivo to release the active metabolite, 5-azacytidine. | Not applicable. |
Experimental Protocols
The stability of these 5-azacytidine prodrugs is typically assessed by monitoring the decrease of the parent compound and the appearance of its hydrolysis products over time using chromatographic techniques.
Experimental Protocol: HPLC-Based Stability Assay
This protocol outlines a general method for comparing the stability of this compound and 2',3',5'-triacetyl-5-azacytidine in aqueous solutions.
1. Objective: To determine and compare the rate of hydrolysis of this compound and 2',3',5'-triacetyl-5-azacytidine under controlled conditions (e.g., varying pH and temperature).
2. Materials:
- This compound
- 2',3',5'-triacetyl-5-azacytidine
- 5-Azacytidine (as a reference standard)
- High-purity water (HPLC grade)
- Buffer solutions (e.g., phosphate, acetate, or citrate (B86180) buffers) at various pH values (e.g., 4.0, 7.4, 9.0)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or other suitable mobile phase modifier
- HPLC system with a UV detector
- Reversed-phase C18 column
3. Procedure:
4. Data Analysis:
Visualizations
Signaling Pathway: Mechanism of Action
The following diagram illustrates the conversion of the prodrugs to the active 5-azacytidine and its subsequent mechanism of action as a DNA methyltransferase (DNMT) inhibitor.
Caption: Prodrug conversion and mechanism of DNMT inhibition.
Experimental Workflow: HPLC Stability Assay
The diagram below outlines the key steps in the experimental workflow for assessing the stability of the two prodrugs using HPLC.
Caption: Workflow for comparative stability analysis via HPLC.
Logical Relationship: Factors Influencing Stability
This diagram illustrates the relationship between the chemical structure of the prodrugs and their resulting stability.
Caption: Influence of acyl groups on prodrug stability.
References
A Comparative Guide to the In Vivo Anti-Leukemic Activity of 2',3',5'-Tri-o-benzoyl-5-azacytidine and 5-azacytidine
For researchers and drug development professionals in the field of oncology, particularly leukemia, the exploration of effective therapeutic agents with improved pharmacological profiles is a constant endeavor. This guide provides a detailed comparison of the in vivo anti-leukemic activity of 2',3',5'-Tri-o-benzoyl-5-azacytidine (TBA-AzaC), a prodrug of 5-azacytidine (B1684299) (AzaC), and AzaC itself. TBA-AzaC, also referred to as 2',3',5'-triacetyl-5-azacitidine (TAC) in some literature, has been investigated as a more stable, orally bioavailable alternative to AzaC.
Executive Summary
Experimental evidence from preclinical studies demonstrates that while intravenously administered 5-azacytidine shows potent anti-leukemic effects, the oral administration of its prodrug, this compound, also results in a significant increase in the lifespan of leukemic mice. Although the direct intraperitoneal application of 5-azacytidine at its maximum tolerated dose yielded a greater survival benefit in the described model, the oral efficacy of TBA-AzaC highlights its potential as a clinically valuable alternative, addressing the poor oral bioavailability of the parent compound.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from an in vivo study comparing the anti-leukemic efficacy of TBA-AzaC and AzaC in a murine leukemia model.
| Compound | Administration Route | Dose | Median Survival Time (days) | Increased Lifespan (%) |
| Untreated Control | - | - | 8 | - |
| This compound (TBA-AzaC/TAC) | Oral (p.o.) | 38 mg/kg (equimolar to 25 mg/kg AzaC) | 12 | 50 |
| This compound (TBA-AzaC/TAC) | Oral (p.o.) | 50 mg/kg | 12 | 50 |
| 5-azacytidine (AzaC) | Intraperitoneal (i.p.) | 25 mg/kg (maximum tolerated dose) | 17 | 112 |
Data extracted from Newman et al., 2011.[1][2]
Experimental Protocols
The in vivo anti-leukemic activity was assessed using a well-established murine model of lymphocytic leukemia.
Animal Model: BDF1 mice were used for this study.
Leukemia Cell Line: The L1210 lymphocytic leukemia cell line was utilized. This is a classic model for predicting the efficacy of compounds against leukemias and lymphomas.[1]
Drug Administration:
-
This compound (TBA-AzaC/TAC): Administered orally (p.o.) on a daily basis for a total of 5 days at doses of 38 mg/kg and 50 mg/kg.[1]
-
5-azacytidine (AzaC): Administered intraperitoneally (i.p.) at its maximum tolerated dose of 25 mg/kg daily for 5 days.[1]
Efficacy Assessment: The primary endpoint for assessing anti-leukemic activity was the median survival time of the treated mice compared to an untreated control group. The percentage of increased lifespan was calculated based on these survival times.[1]
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the experimental design and the underlying biological rationale, the following diagrams are provided.
Discussion and Conclusion
The development of this compound as a prodrug of 5-azacytidine is a strategic approach to overcome the limitations of the parent drug, particularly its poor oral bioavailability.[1][2] The presented data indicates that oral administration of TBA-AzaC results in a notable anti-leukemic effect, extending the survival of tumor-bearing mice by 50%.[1] While intraperitoneal administration of 5-azacytidine at its maximum tolerated dose demonstrated a more pronounced effect with a 112% increase in lifespan, the efficacy of the oral prodrug is significant.[1]
The ability to administer an effective anti-leukemic agent orally offers substantial clinical advantages, including improved patient convenience and the potential for long-term maintenance therapy. The conversion of TBA-AzaC to the active 5-azacytidine in vivo allows it to exert its well-established mechanism of action, which involves incorporation into DNA and RNA, leading to the inhibition of DNA methyltransferases, subsequent DNA hypomethylation, re-expression of tumor suppressor genes, and ultimately, apoptosis of cancer cells.
References
Safety Operating Guide
Navigating the Safe Disposal of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent cytotoxic compounds like 2',3',5'-Tri-o-benzoyl-5-azacytidine is paramount. As a prodrug of the DNA methyltransferase inhibitor 5-azacytidine, this compound warrants stringent safety protocols due to the inherent hazards of its active metabolite, which is known to be carcinogenic, mutagenic, and toxic for reproduction. Adherence to proper disposal procedures is not only a regulatory requirement but a critical component of laboratory safety and environmental responsibility.
This guide provides a comprehensive, step-by-step plan for the operational and disposal management of this compound, ensuring the protection of laboratory personnel and the environment.
I. Immediate Safety and Handling Protocols
Prior to commencing any work with this compound, it is imperative to establish a designated work area. This area, which can be a specific workbench or a chemical fume hood, must be clearly marked with a warning sign indicating the presence of a carcinogenic and cytotoxic agent.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves | Provides an extra barrier against contamination. Disposable gloves should be discarded after each use or immediately upon contact with the compound. |
| Lab Coat | Full-fastened, disposable or dedicated | Prevents contamination of personal clothing. Must not be worn outside the designated work area. |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize the risk of aerosol formation. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste management service, with incineration being the preferred final treatment method for cytotoxic waste.
Step 1: Segregation of Waste
At the point of generation, all waste contaminated with this compound must be segregated from general laboratory waste. Three categories of waste should be established:
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, wipes, and empty vials.
-
Liquid Waste: Includes unused solutions or solutions from experimental procedures.
-
Sharps Waste: Includes contaminated needles, syringes, and glass Pasteur pipettes.
Step 2: Packaging and Labeling of Waste
Proper packaging and labeling are crucial for the safe handling and transport of hazardous waste.
-
Solid Waste: Place in a dedicated, leak-proof container lined with a distinctive plastic bag (often yellow or purple for cytotoxic waste). The container must be clearly labeled as "Cytotoxic Waste" and "Carcinogenic Hazard," and should include the name of the compound.
-
Liquid Waste: Collect in a compatible, shatter-proof, and leak-proof container. The container should be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name. Avoid overfilling the container.
-
Sharps Waste: Place directly into a puncture-resistant sharps container that is specifically designated for cytotoxic sharps. This container must also be labeled as "Cytotoxic Sharps Waste."
Step 3: Storage of Hazardous Waste
Store all cytotoxic waste containers in a secure, designated area with limited access. This storage area should be away from general laboratory traffic and clearly marked with appropriate hazard symbols.
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the cytotoxic waste. Ensure that all required documentation is completed accurately.
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5g or 5mL) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with absorbent material. 3. If the spill is a powder, gently dampen the absorbent material to prevent aerosolization. 4. Carefully collect all contaminated materials and place them in the cytotoxic solid waste container. 5. Clean the spill area with a suitable decontaminating agent (e.g., a high-pH cleaning solution), followed by a rinse with water.[1] |
| Large Spill (>5g or 5mL) | 1. Evacuate the immediate area and alert others. 2. Restrict access to the spill area. 3. Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean a large spill without specialized training and equipment. |
IV. Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure a safe working environment and maintain compliance with regulations for the disposal of hazardous cytotoxic compounds. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any hazardous chemical.
References
Personal protective equipment for handling 2',3',5'-Tri-o-benzoyl-5-azacytidine
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for 2',3',5'-Tri-o-benzoyl-5-azacytidine based on the safety data for its active metabolite, 5-Azacytidine. This compound is a prodrug that is anticipated to convert to 5-Azacytidine, a compound with significant health hazards.[1] Users should handle this compound with the same precautions as 5-Azacytidine. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. The following table summarizes the recommended PPE based on the hazards associated with 5-Azacytidine, which include being harmful if swallowed, suspected of causing genetic defects, potentially causing cancer, and the possibility of damaging fertility or an unborn child.[2][3][4][5]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear protective gloves. | To prevent skin contact with the compound. |
| Eye/Face Protection | Use safety goggles with side-shields or a face shield. | To protect eyes from dust, splashes, or aerosols. |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat or disposable gown. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, especially when handling powders or creating aerosols. | To prevent inhalation of the compound. |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps to be taken before, during, and after handling the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
